Ethyl 2-(2-oxoquinoxalin-1-yl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-oxoquinoxalin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)8-14-10-6-4-3-5-9(10)13-7-11(14)15/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWMSGZOFCQKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154640-54-7 | |
| Record name | ETHYL (2-OXO-1(2H)-QUINOXALINYL)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic characterization of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate
An In-depth Spectroscopic and Synthetic Profile of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate and Its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of this compound and its closely related analog, Ethyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate. Due to the limited availability of comprehensive public data for the unsubstituted title compound, this document leverages the detailed experimental data of its 3-methyl analog as a primary reference. This guide offers a foundational understanding of the synthesis and spectral properties of this class of compounds, which are of significant interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound is a derivative of quinoxalin-2-one, featuring an ethyl acetate group N-alkylated at the 1-position of the quinoxaline ring system. This structural motif is a common scaffold in various biologically active molecules.
Caption: Chemical structure of this compound.
Synthesis Protocol
The synthesis of this compound and its analogs is typically achieved through the N-alkylation of the corresponding 2-oxoquinoxaline precursor. The following is a general experimental protocol adapted from the synthesis of Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate[1].
General N-Alkylation Procedure
-
Dissolution: Dissolve the starting 2-oxoquinoxaline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base and Reagents: Add potassium carbonate (approximately 1.5 equivalents) as a base, followed by ethyl bromoacetate (approximately 1.5 equivalents). A catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Remove the solvent from the filtrate under reduced pressure.
-
Purification: Recrystallize the resulting solid from a suitable solvent, such as ethanol, to yield the purified product.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Ethyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate, a close analog of the title compound. These data serve as a valuable reference for the characterization of this class of molecules.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|
| Data not available in search results | | | |
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate
| Chemical Shift (ppm) | Assignment |
|---|
| Data not available in search results | |
Note: Detailed ¹H and ¹³C NMR data for the title compound or its 3-methyl analog were not explicitly available in the provided search results. The tables are presented as a template for data organization.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.
Table 3: FT-IR Spectroscopic Data for Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate [1]
| Wavenumber (cm⁻¹) | Interpretation |
|---|---|
| 1733 | C=O stretch (ester) |
| 1655 | C=O stretch (amide in quinoxalinone) |
| 3215 | N-H stretch (if starting material is present) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a related compound, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide, the molecular ion peak (MH+) was observed at m/z = 232.10318, confirming its molecular formula C₁₁H₁₂N₄O₂[1].
Table 4: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
|---|
| LC/MS/MS | ESI (+) | Data not available | [M+H]⁺ |
UV-Vis Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. A general procedure for acquiring a UV-Vis spectrum is outlined below.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as ethanol or ethyl acetate.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Experimental Workflows
The characterization of this compound involves a series of spectroscopic analyses to confirm its structure and purity.
Caption: Conceptual workflow for the spectroscopic characterization of the title compound.
Conclusion
This technical guide has outlined the synthesis and spectroscopic characterization of this compound, primarily through the detailed examination of its 3-methyl analog. The provided data and protocols offer a valuable resource for researchers working with this class of heterocyclic compounds. Further studies are encouraged to establish a complete spectroscopic profile for the unsubstituted title compound.
References
1H NMR and 13C NMR data for Ethyl 2-(2-oxoquinoxalin-1-yl)acetate
An in-depth search of scientific literature did not yield specific experimental . While spectral data for structurally related quinoxaline derivatives are available, the precise data for the target molecule could not be located in the reviewed sources.
For a comprehensive technical guide, accurate, experimentally verified data is crucial. Without this foundational information, the subsequent requirements of data tabulation, detailed experimental protocols, and logical diagrams of experimental workflows cannot be fulfilled in a scientifically rigorous manner for Ethyl 2-(2-oxoquinoxalin-1-yl)acetate.
However, to provide some context for researchers in this area, a summary of the available data for a closely related, yet more complex, quinoxaline derivative, ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate, is presented below. It is imperative to note that the substitution pattern and the presence of additional chemical moieties in this analogue will significantly alter the NMR spectral characteristics compared to the requested compound.
NMR Data of a Structurally Related Quinoxaline Derivative
The following data is for ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate , as reported in the crystallographic study of the compound.
Experimental Protocol
The NMR spectra for ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate were recorded in deuterochloroform (CDCl3). The 1H NMR spectrum was obtained at a frequency of 300 MHz, and the 13C NMR spectrum was recorded at 75 MHz.[1][2]
Data Presentation
Table 1: 1H NMR Data for ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate in CDCl3. [1][2]
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Number of Protons | Assignment |
| 1.22–1.26 | t | 6 | 3H | CH3 |
| 4.12-4.19 | q | 6 | 2H | O-CH2 |
| 5.57 | s | 2H | N-CH2CO2 | |
| 5.60 | s | 2H | N-CH2 | |
| 7.72 | s | 1H | CH (triazole) | |
| 7.44–8.31 | m | 9H | Aromatic-H |
Table 2: 13C NMR Data for ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate in CDCl3. [1][2]
| Chemical Shift (δ) / ppm | Assignment |
| 13.95 | CH3 |
| 34.99 | O-CH2 |
| 50.01 | N-CH2C=O |
| 62.48 | N-CH2 |
| 113.48, 124.61, 128.19 | CH (triazole and aromatic) |
| 129.52, 130.70, 130.85, 131.16, 131.79 | CH (aromatic) |
| 132.79, 133.53, 134.34, 135.52, 153.69 | Cq |
| 154.32 | C=O (aromatic) |
| 166.80 | C=O (acetate) |
Visualization of Molecular Structure
Below is a diagram representing the molecular structure of the analogous compound, ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate, generated using the DOT language.
Caption: Molecular structure of a quinoxaline derivative.
Experimental Workflow
The general workflow for obtaining NMR data is outlined in the diagram below.
Caption: General workflow for NMR spectroscopy.
Should the 1H and 13C NMR data for this compound become available, a similar comprehensive guide can be produced.
References
Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of a Quinoxaline Derivative
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth examination of the crystal structure of a quinoxaline derivative, offering a comprehensive overview of its molecular geometry and supramolecular assembly. Due to the limited availability of public crystallographic data for Ethyl 2-(2-oxoquinoxalin-1-yl)acetate, this document will focus on a closely related and well-characterized analogue: Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate . The methodologies and data interpretation presented herein serve as a robust framework for understanding the structural analysis of this class of compounds, which are of significant interest in medicinal chemistry.
Molecular Structure and Conformation
The molecular structure of Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate reveals a largely planar quinoxaline moiety. The dihedral angle between the two six-membered rings of the quinoxaline core is minimal, indicating a high degree of planarity[1]. The ethyl acetate group, however, is significantly rotated out of the plane of the quinoxaline system[1]. This perpendicular orientation is a common feature in related structures[1].
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃ClN₂O₃ |
| Formula Weight | 280.70 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 17.345 (3) |
| b (Å) | 5.5891 (8) |
| c (Å) | 13.238 (2) |
| V (ų) | 1283.4 (3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.456 |
| Absorption Coefficient (mm⁻¹) | 0.31 |
| F(000) | 584 |
| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |
| θ range for data collection (°) | 4.2 to 74.5 |
| Reflections collected | 11487 |
| Independent reflections | 2548 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I > 2σ(I)] | R₁ = 0.039, wR₂ = 0.088 |
| R indices (all data) | R₁ = 0.048, wR₂ = 0.092 |
This data is for Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate.[1]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate is stabilized by a network of intermolecular interactions. C—H⋯O hydrogen bonds are the primary forces driving the formation of chains of molecules within the crystal lattice[1]. These chains are further interconnected by additional C—H⋯O hydrogen bonds, creating a three-dimensional supramolecular architecture[1]. Furthermore, slipped π-stacking and C—H⋯π(ring) interactions contribute to the overall stability of the crystal structure[1]. Hirshfeld surface analysis indicates that H⋯H, H⋯O/O⋯H, and H⋯Cl/Cl⋯H interactions are the most significant contributors to the crystal packing[2].
Experimental Protocols
Synthesis and Crystallization
The synthesis of Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate is achieved through the reaction of 7-chloro-3-methylquinoxalin-2(1H)-one with ethyl 2-chloroacetate. The reaction is carried out in dimethylformamide (DMF) in the presence of potassium bicarbonate as a base and benzyltributylammonium chloride (BTBAC) as a phase-transfer catalyst. The mixture is stirred under reflux, and upon completion, the product is precipitated by the addition of water. Single crystals suitable for X-ray diffraction are obtained by recrystallization from a hot ethanol solution[2].
X-ray Crystallography
Data collection is performed on a suitable single crystal using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source. The structure is solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model[1].
Conclusion
The crystal structure analysis of Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate provides critical insights into the molecular conformation and intermolecular interactions that govern its solid-state architecture. This technical guide outlines the key structural features and the experimental methodologies employed in their determination. The detailed protocols and data presentation serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug design, facilitating a deeper understanding of this important class of heterocyclic compounds.
References
Technical Guide: Physicochemical Properties of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a summary of the known characteristics of this heterocyclic compound. While experimental data for some properties are limited, this guide consolidates available information from computational predictions and analogous compounds to present a thorough profile.
Physicochemical Properties
This compound (CAS No. 154640-54-7) is a derivative of the quinoxalin-2-one scaffold, a class of compounds of significant interest in medicinal chemistry.[1][2][3][4] The following tables summarize its known and predicted physicochemical properties.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 154640-54-7 | [5] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [5] |
| Molecular Weight | 232.24 g/mol | [5] |
| Exact Mass | 232.084793 u | [2] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2] |
| Boiling Point (Predicted) | 384.3 ± 44.0 °C at 760 mmHg | [2] |
| Flash Point (Predicted) | 186.2 ± 28.4 °C | [2] |
| LogP (Predicted) | 1.42 | [2] |
| Vapor Pressure (Predicted) | 0.0 ± 0.9 mmHg at 25°C | [2] |
| Refractive Index (Predicted) | 1.595 | [2] |
Table 2: Experimental Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not available in searched literature | |
| Solubility | Not available in searched literature |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of the 1H-quinoxalin-2-one core, followed by N-alkylation to introduce the ethyl acetate moiety.
Step 1: Synthesis of 1H-quinoxalin-2-one
The precursor, 1H-quinoxalin-2-one, can be synthesized by the condensation of o-phenylenediamine with a suitable two-carbon electrophile. One common method involves the reaction with ethyl glyoxylate. An alternative one-pot method utilizes the reaction of o-phenylenediamine with ethyl bromoacetate in a basic medium.[4]
Experimental Protocol (from o-phenylenediamine and ethyl bromoacetate): [4]
-
To a solution of o-phenylenediamine (10 mmol) in acetonitrile (30 ml), add triethylamine (4 ml) and ethyl bromoacetate (22 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture under reflux for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Treat the residue with water and filter to collect the crude product.
-
Wash the solid with water, dry, and recrystallize from ethanol to yield 1H-quinoxalin-2-one.
Step 2: N-Alkylation of 1H-quinoxalin-2-one
The final product is obtained by the N-alkylation of 1H-quinoxalin-2-one with ethyl bromoacetate. This reaction is typically carried out in the presence of a base in a polar aprotic solvent. A similar procedure for the N-alkylation of 3-methylquinoxalin-2(1H)-one has been reported and can be adapted.[3]
Experimental Protocol (Adapted): [3]
-
To a solution of 1H-quinoxalin-2-one (10 mmol) in N,N-dimethylformamide (DMF), add potassium carbonate (12 mmol) and a catalytic amount of a phase-transfer catalyst such as tetra-n-butylammonium bromide.
-
Add ethyl bromoacetate (11 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford this compound.
General Characterization Methods
The synthesized compound can be characterized using standard analytical techniques:
-
Melting Point: Determined using a melting point apparatus.[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure.[3]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[3]
Biological Activity
While no specific biological activity has been reported for this compound in the reviewed literature, the quinoxalin-2-one scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1] Derivatives of quinoxalin-2-one have been reported to exhibit:
-
Antimicrobial activity
-
Antifungal activity
-
Antiviral activity
-
Anticancer activity
-
Anti-inflammatory activity
The diverse biological profile of this class of compounds makes this compound a molecule of interest for further investigation in drug discovery programs.
Signaling Pathways
There is no specific information available in the literature regarding the signaling pathways modulated by this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the general two-step synthesis of this compound.
Caption: General synthesis workflow for this compound.
References
- 1. 154640-54-7(Ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate) | Kuujia.com [kuujia.com]
- 2. AB579820 | CAS 154640-54-7 – abcr Gute Chemie [abcr.com]
- 3. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distillates (petroleum), hydrotreated heavy paraffinic - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 154640-54-7|Ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate|BLD Pharm [bldpharm.com]
Biological activity of novel quinoxaline derivatives
An In-depth Technical Guide to the Biological Activity of Novel Quinoxaline Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, making them a focal point of extensive research for the development of new therapeutic agents.[3][4][5] These compounds have demonstrated significant potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and antidiabetic agents.[6][7][8][9] The versatility of the quinoxaline nucleus allows for structural modifications that can enhance potency and selectivity, leading to the discovery of novel drug candidates with improved therapeutic profiles.[2][10] This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel quinoxaline derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Anticancer Activity
Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5][11] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as topoisomerase II, various kinases (EGFR, Pim-1/2), and the induction of apoptosis.[7][11][12][13]
Data Presentation: Anticancer Activity of Quinoxaline Derivatives
| Compound/Derivative | Target/Cell Line | Activity Metric | Value | Reference |
| Compound IV | PC-3 (Prostate Cancer) | IC₅₀ | 2.11 µM | [12] |
| Compound III | PC-3 (Prostate Cancer) | IC₅₀ | 4.11 µM | [12] |
| Compound IV | Topoisomerase II | IC₅₀ | 7.529 µM | [12] |
| Compound III | Topoisomerase II | IC₅₀ | 21.98 µM | [12] |
| Compound 11 | HCT116, HepG2, MCF-7 | IC₅₀ | 0.81 - 2.91 µM | [7][9] |
| Compound 13 | HCT116, HepG2, MCF-7 | IC₅₀ | 0.81 - 2.91 µM | [7][9] |
| Compound 4a | EGFR | IC₅₀ | 0.3 µM | [7] |
| Compound 13 | EGFR | IC₅₀ | 0.4 µM | [7] |
| Compound 13 | COX-2 | IC₅₀ | 0.46 µM | [7] |
| Compound 11 | COX-2 | IC₅₀ | 0.62 µM | [7] |
Experimental Protocols
MTT Assay for Cytotoxicity Evaluation
-
Cell Culture: Cancer cell lines (e.g., PC-3, HepG2, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized quinoxaline derivatives are dissolved in DMSO to create stock solutions. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.[7][12]
Apoptosis Induction Pathway Analysis A key mechanism for the anticancer activity of quinoxaline derivatives is the induction of apoptosis.[12] This can be investigated through various assays, including cell cycle analysis and Western blotting for apoptosis-related proteins.
Caption: Apoptosis pathway induced by a Topoisomerase II inhibiting quinoxaline derivative.
Antimicrobial Activity
Novel quinoxaline derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[14][15][16] This positions them as potential candidates for the development of new antimicrobial agents to combat infectious diseases.[8]
Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Compound 10 | Candida albicans | MIC | 16 | [14] |
| Compound 10 | Aspergillus flavus | MIC | 16 | [14] |
| Compound 2d | Escherichia coli | MIC | 8 | [14] |
| Compound 3c | Escherichia coli | MIC | 8 | [14] |
| Compound 2d | Bacillus subtilis | MIC | 16 | [14] |
| Compound 3c | Bacillus subtilis | MIC | 16 | [14] |
| Compound 4 | Bacillus subtilis | MIC | 16 | [14] |
| Compound 6a | Bacillus subtilis | MIC | 16 | [14] |
| Compound 5j | Rhizoctonia solani | EC₅₀ | 8.54 | [16] |
| Compound 5t | Rhizoctonia solani | EC₅₀ | 12.01 | [16] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Bacterial strains are cultured in nutrient broth, and fungal strains in Sabouraud dextrose broth, overnight at 37°C and 28°C, respectively. The cultures are then diluted to achieve a standard inoculum size (e.g., 10⁵ CFU/mL).
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.
-
Broth Microdilution Method: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation: The plates are incubated for 24 hours (for bacteria) or 48-72 hours (for fungi) at their respective optimal temperatures.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Antiviral Activity
Quinoxaline derivatives have shown promise as antiviral agents against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and influenza viruses.[17] Their antiviral properties make them an important scaffold for the development of new therapies for viral infections.[18][19]
Data Presentation: Antiviral Activity of Quinoxaline Derivatives
| Compound/Derivative | Virus | Cell Line | Activity Metric | Value / Effect | Reference |
| 1-(4-chloro-8-methyl[6][12][17] triazolo[4,3a]quinoxalin-1-yl)-3-phenyl thiourea | Herpes Simplex Virus (HSV) | Vero | Plaque Reduction | 25% reduction at 20 µg/mL | [17] |
| Ethyl 2-(4-chlorophenyl)-1-methyl-2,4-dihydro-1H-pyrrolo-[2,3-b]quinoxaline | Vaccinia Virus | HEL | EC₅₀ | 2 µM | [17] |
| S-2720 | HIV-1 | - | Target | Potent inhibitor of reverse transcriptase | [17] |
Experimental Protocols
Plaque Reduction Assay
-
Cell Seeding: Confluent monolayers of host cells (e.g., Vero cells) are prepared in 6-well or 12-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various concentrations of the test quinoxaline derivative.
-
Incubation: The plates are incubated for 2-3 days until visible plaques (zones of cell death) are formed.
-
Plaque Visualization: The overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Quantification: The number of plaques in the treated wells is counted and compared to the number in untreated virus control wells. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is then calculated.[17]
Antidiabetic Activity
Recent studies have explored the potential of quinoxaline derivatives in the management of type II diabetes.[20] These compounds have been shown to inhibit key enzymes involved in glucose metabolism and diabetes-related complications, such as α-glucosidase and secretory phospholipase A2 (sPLA2).[6]
Data Presentation: Antidiabetic Activity of Quinoxaline Derivatives
| Compound/Derivative | Target Enzyme | Activity Metric | Value (µM) | Reference |
| Compound 6a | sPLA2 | IC₅₀ | 0.0475 | [6][20] |
| Compound 6c | α-glucosidase | IC₅₀ | 0.0953 | [6][20] |
| Acarbose (Control) | α-glucosidase | IC₅₀ | 283.3 | [6] |
Experimental Protocols
α-Glucosidase Inhibition Assay
-
Enzyme and Substrate: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Procedure: 10 µL of the test compound (dissolved in DMSO) is pre-incubated with 50 µL of the α-glucosidase solution in a 96-well plate for 15 minutes at 37°C.
-
Reaction Initiation: The reaction is started by adding 50 µL of the pNPG substrate solution to each well.
-
Incubation and Measurement: The plate is incubated for another 20 minutes at 37°C. The reaction is then stopped by adding 100 µL of 0.2 M sodium carbonate solution.
-
Data Analysis: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the log of the inhibitor concentration. Acarbose is typically used as a positive control.[6]
Synthesis of Quinoxaline Derivatives
The synthesis of the quinoxaline core is most classically achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[21] Modern synthetic strategies often involve functionalizing a pre-formed quinoxaline scaffold, such as 2,3-dichloroquinoxaline, to introduce diverse substituents and build molecular complexity.[14]
Caption: General synthetic pathway for novel quinoxaline derivatives.
General Experimental Protocol for Synthesis via 2,3-Dichloroquinoxaline
-
Starting Material: 2,3-dichloroquinoxaline is a common and versatile starting material.[14]
-
Reaction Setup: In a round-bottom flask, 2,3-dichloroquinoxaline is dissolved in a suitable solvent (e.g., ethanol, DMF, or DMSO).
-
Nucleophile Addition: A sulfur or nitrogen-based nucleophile (e.g., an amine, thiol, or hydrazine) is added to the reaction mixture, often in the presence of a base (e.g., triethylamine or potassium carbonate) to neutralize the HCl formed.
-
Reaction Conditions: The reaction is typically heated under reflux or at an elevated temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired 2,3-disubstituted quinoxaline derivative.[14]
Conclusion
The quinoxaline scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, antiviral, and antidiabetic effects, underscore the importance of this heterocyclic system in drug development.[2][4] The data and protocols presented in this guide highlight key findings and methodologies that can aid researchers in the design, synthesis, and evaluation of new quinoxaline derivatives with enhanced efficacy and selectivity. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for future clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 10. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 16. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
Ethyl 2-(2-oxoquinoxalin-1-yl)acetate: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, has long been a privileged scaffold in medicinal chemistry, underpinning a diverse array of therapeutic agents. Among its many derivatives, Ethyl 2-(2-oxoquinoxalin-1-yl)acetate has emerged as a particularly fruitful core structure for the development of novel drug candidates. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have established it as a cornerstone for innovation in the pursuit of treatments for cancer, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with this promising scaffold, presenting key data and experimental protocols to aid researchers in the field.
Synthesis of the Core Scaffold
The fundamental structure of this compound provides a versatile platform for extensive chemical modification. A representative synthetic protocol for a key derivative, Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, is detailed below. This synthesis begins with the preparation of the 3-methylquinoxalin-2(1H)-one precursor, followed by N-alkylation to introduce the ethyl acetate moiety.
Experimental Protocol: Synthesis of Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate (EMQOA)[1]
Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one
-
o-Phenylenediamine is treated with sodium pyruvate in acetic acid.[1]
-
The reaction mixture is stirred, leading to the formation of 3-methylquinoxalin-2(1H)-one.[1]
Step 2: Synthesis of Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinixalin-1-yl)acetate (EMQOA)
-
To a solution of 3-methylquinoxalin-2(1H)-one (3 g, 18.7 mmol) in N,N-dimethylformamide (15 mL), add ethyl 2-bromoacetate (4.7 mL, 28.5 mmol), potassium carbonate (3.6 g, 28.5 mmol), and a catalytic amount of tetra-n-butylammonium bromide.[1]
-
Stir the reaction mixture at room temperature for 24 hours.[1]
-
Filter the solution and remove the solvent under reduced pressure.[1]
-
Recrystallize the resulting solid from ethanol to yield the final product as a white powder (Yield: 72%).[1]
A similar N-alkylation strategy can be employed for variously substituted quinoxalinone precursors. For instance, 6-benzoyl- and 7-benzoyl-3-methyl-2(1H)quinoxalinones can be alkylated with ethyl chloroacetate in the presence of potassium carbonate in acetone to yield the corresponding ethyl acetate derivatives.[2]
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.
Anticancer Activity
Quinoxaline derivatives are well-documented for their potent anticancer properties.[3] A significant mechanism underlying this activity is the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 11 | EGFR | MCF-7 | 0.81 | [4] |
| HepG2 | 1.21 | [4] | ||
| HCT-116 | 2.91 | [4] | ||
| Derivative 13 | EGFR | MCF-7 | 1.53 | [4] |
| HepG2 | 2.13 | [4] | ||
| HCT-116 | 1.94 | [4] | ||
| Derivative 4a | EGFR | MCF-7 | 3.21 | [4] |
| HepG2 | 4.13 | [4] | ||
| HCT-116 | 3.98 | [4] | ||
| Derivative 5 | EGFR | MCF-7 | 4.54 | [4] |
| HepG2 | 3.97 | [4] | ||
| HCT-116 | 4.11 | [4] | ||
| Compound IV | Topoisomerase II | PC-3 | 2.11 | [5] |
| HepG2 | >100 | [5] |
EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation by their respective ligands, trigger downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis. Quinoxaline-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and preventing their autophosphorylation and subsequent activation of downstream signaling molecules.
Anti-inflammatory Activity
Certain derivatives of the this compound scaffold have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Table 2: Anti-inflammatory Activity of Selected Quinoxaline Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative 11 | 37.96 | 0.62 | 61.23 | [4] |
| Derivative 13 | 30.41 | 0.46 | 66.11 | [4] |
| Derivative 4a | 28.8 | 1.17 | 24.61 | [4] |
| Derivative 5 | 40.42 | 0.83 | 48.58 | [4] |
Antimicrobial Activity
The quinoxaline core is a common feature in a number of natural and synthetic antimicrobial agents. Derivatives of this compound have been evaluated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 3: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative 2d | Escherichia coli | 8 | [6] |
| Bacillus subtilis | 16 | [6] | |
| Derivative 3c | Escherichia coli | 8 | [6] |
| Bacillus subtilis | 16 | [6] | |
| Derivative 10 | Candida albicans | 16 | [6] |
| Aspergillus flavus | 16 | [6] | |
| Derivative 5k | Acidovorax citrulli | - | [7] |
| Derivative 5j | Rhizoctonia solani | 8.54 (EC50) | [7] |
| Derivative 5t | Rhizoctonia solani | 12.01 (EC50) | [7] |
Antiviral Activity
The antiviral potential of quinoxaline derivatives has been investigated against a variety of viruses. Some compounds have shown promising activity against influenza virus and herpes simplex virus (HSV).
Table 4: Antiviral Activity of Selected Quinoxaline Derivatives
| Compound | Virus | Assay | EC50/IC50 (µM) | Reference |
| Derivative 44 | Influenza A | Plaque Reduction | 3.5 | [8] |
| Derivative 35 | Influenza A | Plaque Reduction | 6.2 | [8] |
| B-220 | HSV-1 | - | 1-5 | [9] |
Key Experimental Protocols
To facilitate further research and development of this compound derivatives, this section provides detailed methodologies for key biological assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
COX Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
References
- 1. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Unraveling Molecular Interactions: A Technical Guide to Hirshfeld Surface Analysis of Quinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives hold a significant place in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1][2][3] Understanding the intricate web of intermolecular interactions that govern their crystal packing is paramount for rational drug design and the development of novel materials. Hirshfeld surface analysis has emerged as a powerful tool to visualize and quantify these non-covalent interactions within a crystal lattice. This in-depth technical guide provides a comprehensive overview of the application of Hirshfeld surface analysis to quinoxaline compounds, offering detailed experimental protocols, quantitative data interpretation, and logical workflows for its application in research and development.
Core Concepts of Hirshfeld Surface Analysis
Hirshfeld surface analysis is a method used to partition crystal space into molecular volumes, allowing for the investigation of intermolecular interactions.[4][5][6] The Hirshfeld surface is defined as the region where the contribution to the pro-crystal electron density from the pro-molecule is equal to the contribution from all other molecules in the crystal.[4] This surface can be mapped with various properties to highlight and quantify different aspects of intermolecular contacts.
Key properties mapped onto the Hirshfeld surface include:
-
d_norm (Normalized Contact Distance): This property combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the d_norm surface indicate close contacts, white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.[6]
-
Shape Index: This descriptor provides information about the shape of the surface, with red areas indicating concave regions (often associated with π-stacking) and blue areas representing convex regions.[1][7]
-
Curvedness: This property highlights the degree of curvature on the surface, with flat areas (low curvedness) often corresponding to planar stacking arrangements.[1][7]
-
2D Fingerprint Plots: These plots are a two-dimensional representation of all the intermolecular contacts on the Hirshfeld surface, plotting d_i against d_e. They provide a quantitative summary of the types of interactions present and their relative contributions to the overall crystal packing.[1][8][9]
Experimental and Computational Workflow
The successful application of Hirshfeld surface analysis relies on a systematic experimental and computational workflow.
Experimental Protocols
A detailed methodology is crucial for obtaining high-quality data for Hirshfeld surface analysis.
1. Synthesis and Crystallization:
-
Quinoxaline derivatives are synthesized through established organic chemistry methods.
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent, vapor diffusion, or cooling crystallization techniques.
2. Single-Crystal X-ray Diffraction (SC-XRD):
-
A suitable single crystal is mounted on a diffractometer.[2][10]
-
X-ray intensity data are collected at a specific temperature, often low temperatures like 150 K, to minimize thermal vibrations.[10]
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2][10]
-
The final output of this process is a Crystallographic Information File (CIF), which contains the atomic coordinates and other crystallographic data necessary for Hirshfeld surface analysis.
Computational Protocol
1. Hirshfeld Surface Calculation:
-
The CIF file is imported into the CrystalExplorer software.[8][9][11]
-
Hirshfeld surfaces are calculated for the molecule of interest within the crystal lattice. The software uses the pro-crystal electron density to define the surface.[4]
2. Visualization and Analysis:
-
The generated Hirshfeld surfaces are mapped with properties such as d_norm, shape index, and curvedness to visualize intermolecular contacts.
-
2D fingerprint plots are generated to provide a quantitative breakdown of the different types of interactions. These plots can be decomposed to show the contribution of specific atom-atom contacts.[9]
Quantitative Analysis of Intermolecular Interactions in Quinoxaline Compounds
The primary strength of Hirshfeld surface analysis lies in its ability to quantify the relative contributions of different intermolecular interactions to the overall crystal packing. The following tables summarize typical quantitative data obtained from the Hirshfeld surface analysis of various quinoxaline derivatives.
| Interaction Type | Percentage Contribution (%) |
| H···H | 30 - 71 |
| C···H/H···C | 14 - 23 |
| O···H/H···O | 4 - 25 |
| N···H/H···N | 5 - 6 |
| C···C | ~5.5 |
| S···H/H···S | ~7 |
| N···C/C···N | ~4.6 |
| S···C/C···S | ~3.1 |
| Table 1: Summary of Percentage Contributions of Various Intermolecular Interactions in Quinoxaline Compounds.[1][3][8][12] |
| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Significant Interactions (%) | Reference |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | 30.6 | 14.4 | 24.8 | S···H (7.3), N···H (5.6), C···C (5.5) | [1] |
| 1-nonyl-3-phenylquinoxalin-2-one | 70.6 | 15.5 | 4.6 | - | [3][8] |
| N-benzyl-3-phenylquinoxalin-2-amine | 53.4 | - | - | - | [2] |
| A benzimidazo[1,2-c]quinazoline derivative | 55.2 | 22.6 | 20.5 | - | [12] |
| Table 2: Comparative Quantitative Data for Specific Quinoxaline Derivatives. |
Logical Relationships in Drug Development Applications
Hirshfeld surface analysis provides valuable insights that can be integrated into the drug development pipeline, particularly in understanding drug-receptor interactions and optimizing solid-state properties.
By elucidating the key intermolecular interactions, Hirshfeld surface analysis can guide the modification of quinoxaline scaffolds to enhance binding affinity to target proteins. For instance, identifying strong hydrogen bonding motifs can inform the design of analogues with improved pharmacokinetic properties. Furthermore, understanding the packing arrangements is crucial for predicting and controlling polymorphism, which can significantly impact the solubility, stability, and bioavailability of a drug substance.
Signaling Pathway Visualization (Hypothetical)
While Hirshfeld surface analysis does not directly elucidate biological signaling pathways, the structural insights it provides can be correlated with the biological activity of quinoxaline compounds. For example, quinoxaline derivatives are known to act as inhibitors of various kinases. Understanding the intermolecular interactions that favor a specific conformation necessary for kinase binding is a key application.
Conclusion
Hirshfeld surface analysis is an indispensable tool for the detailed investigation of intermolecular interactions in quinoxaline compounds. This guide has provided a comprehensive framework, from experimental design to data interpretation and application in drug development. By leveraging the quantitative and visual power of this technique, researchers can gain deeper insights into the structure-property relationships of quinoxaline derivatives, ultimately accelerating the discovery and development of new therapeutic agents and functional materials.
References
- 1. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomphysics.net [uomphysics.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. crystalexplorer.net [crystalexplorer.net]
- 5. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 6. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: N-alkylation of 2-oxoquinoxaline using Ethyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 2-oxoquinoxaline at the N1 position using ethyl chloroacetate to synthesize ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate. This reaction is a crucial step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. The protocol outlines the necessary reagents, equipment, and procedural steps, along with data presentation and a visual workflow to ensure reproducibility.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. N-alkylation of the 2-oxoquinoxaline scaffold is a key synthetic transformation that allows for the introduction of various functional groups, leading to the development of novel therapeutic agents. The target compound, ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate, serves as a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates. This protocol details a reliable method for its preparation.
Key Experimental Data Summary
The following table summarizes the typical quantitative data for the N-alkylation of 2-oxoquinoxaline with an alkylating agent. The data is based on analogous reactions reported in the literature, such as the N-alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromoacetate which resulted in a 72% yield.[1]
| Parameter | Value | Reference |
| Starting Material | 2-oxoquinoxaline | N/A |
| Alkylating Agent | Ethyl chloroacetate | N/A |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 24 hours | [1] |
| Expected Yield | ~70-80% | [1] |
Experimental Protocol
This protocol describes the synthesis of ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate.
Materials:
-
2-oxoquinoxaline
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle (if necessary)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-oxoquinoxaline (1 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents). Stir the suspension for 30 minutes at room temperature.
-
Alkylation: Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, filter the solid potassium carbonate.
-
Solvent Removal: Remove the DMF from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from ethanol to obtain the pure product, ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate.
-
Characterization: Characterize the final product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of 2-oxoquinoxaline.
Potential Applications in Drug Development
The N-alkylation of 2-oxoquinoxaline is a foundational step in the synthesis of a diverse array of compounds with significant pharmacological potential. The resulting ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate can be further modified to produce derivatives with antibacterial, antifungal, antiviral, and anticancer activities. For instance, the ester moiety can be converted to a hydrazide, which can then be reacted with various electrophiles to generate novel bioactive molecules. The quinoxaline core itself is a privileged scaffold in medicinal chemistry, and its N1-functionalization allows for the exploration of new chemical space in the quest for more effective and selective therapeutic agents.
References
Application Notes and Protocols: Anticancer Activity of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate Derivatives
These application notes provide a detailed overview of the evaluation of ethyl 2-(2-oxoquinoxalin-1-yl)acetate derivatives as potential anticancer agents. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis induction, and cell cycle arrest in cancer cell lines.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic effects of various quinoxaline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the tables below.
Table 1: IC50 Values (µM) of Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | HeLa (Cervical) |
| VIId | 7.8 | - | - | - | - | - |
| VIIIa | Moderate | 9.8 | Moderate | - | - | - |
| VIIIc | 2.5 | Moderate | 9 | - | - | - |
| VIIIe | 8.4 | - | - | - | - | - |
| XVa | 4.4 | - | - | - | - | - |
| Compound 3 | 2.51 | 4.22 | 2.27 | - | - | - |
| Compound 4a | 3.21 | 4.54 | - | - | - | - |
| Compound 5 | - | 4.54 | 3.21 | - | - | - |
| Compound 8 | - | - | >100 | 0.86 | - | - |
| Compound 9 | 8.75 | 5.54 | 6.84 | - | - | - |
| Compound 11 | 1.18 | 1.41 | 1.32 | - | - | - |
| Compound 13 | 2.91 | 1.53 | 0.81 | - | - | - |
| Compound 17 | 48 | - | 22.11 | 46.6 | - | - |
| Compound 25d | - | 4.1 | 11.7 | - | - | - |
| Compound 25e | - | 6.2 | 8.5 | - | - | - |
| Compound 25i | - | 5.8 | 9.3 | - | - | - |
| Compound 27e | - | 7.5 | 10.2 | - | - | - |
| Compound IV | - | - | - | - | 2.11 | - |
| Compound IVd | - | - | 4.19 | 5.29 | - | 3.20 |
| Doxorubicin (Ref.) | 1.41 | 0.90 | 1.01 | - | - | - |
| Sorafenib (Ref.) | - | 3.51 | 2.17 | - | - | - |
Note: A "-" indicates that the data was not available in the cited sources. "Moderate" indicates that the compound showed activity but the specific IC50 value was not provided in the text. The data is compiled from multiple studies and the specific derivatives of the this compound core may vary.[1][2][3][4][5][6]
Table 2: Enzyme Inhibition Data for Quinoxaline Derivatives
| Compound | Target Enzyme | IC50 (nM) |
| Compound 3 | EGFR | 0.899 |
| Compound 8 | EGFR | 88 |
| Compound 8 | VEGFR2 | 108 |
| Compound 11 | EGFR | 0.508 |
| Compound 17 | EGFR | 0.807 |
| Compound 25d | VEGFR-2 | 3.4 |
| Compound 25e | VEGFR-2 | 4.2 |
| Compound 25i | VEGFR-2 | 6.8 |
| Compound 27e | VEGFR-2 | 5.5 |
| Erlotinib (Ref.) | EGFR | 0.439 |
| Sorafenib (Ref.) | VEGFR2 | 49 |
Note: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are key targets in cancer therapy.[4][5][7]
Experimental Protocols
Synthesis of Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate
A common synthetic route to obtain the core scaffold involves the alkylation of a quinoxalinone precursor.[8]
Materials:
-
3-methylquinoxalin-2(1H)-one
-
N,N-dimethylformamide (DMF)
-
Ethyl 2-bromoacetate
-
Potassium carbonate (K2CO3)
-
Tetra-n-butylammonium bromide (TBAB)
Procedure:
-
Dissolve 3-methylquinoxalin-2(1H)-one in DMF.
-
Add ethyl 2-bromoacetate, potassium carbonate, and a catalytic amount of TBAB to the solution.[8]
-
Stir the reaction mixture at room temperature for 24 hours.[8]
-
Filter the solution to remove any solids.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain the purified product.[8]
Caption: Synthesis of Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V-FITC and plasma membrane integrity using Propidium Iodide (PI).
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
Cell Cycle Analysis
Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle.
Materials:
-
Cancer cells treated with test compounds
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a solution containing RNase A and PI.
-
Incubate the cells in the dark for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.[1][3]
Signaling Pathways
Several studies suggest that quinoxaline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent mechanism is the inhibition of protein kinases.[1][10]
Caption: Inhibition of receptor tyrosine kinases by quinoxaline derivatives.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aels.journals.ekb.eg [aels.journals.ekb.eg]
Application Notes and Protocols for High-Throughput Screening of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel analogs of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate. The quinoxaline scaffold is a promising framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects. These protocols are designed to enable the efficient identification and characterization of lead compounds for further drug development.
Overview of Biological Activities
Analogs of this compound have demonstrated significant potential across several therapeutic areas. High-throughput screening of these compounds can be tailored to identify candidates with specific activities.
-
Anticancer Activity: Quinoxaline derivatives have been shown to inhibit the proliferation of various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the EGFR and STAT3 pathways. Some analogs have also been found to induce apoptosis and cause cell cycle arrest in cancer cells.
-
Antiviral Activity: Certain quinoxaline derivatives have shown promising antiviral properties, particularly against viruses like human cytomegalovirus (HCMV). The presence of a dimethylquinoxalinyl methylene nucleus and a lipophilic ester function has been observed in compounds with notable antiviral efficacy[1].
-
Kinase Inhibition: A significant number of quinoxaline analogs act as kinase inhibitors. They can target various kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1), Epidermal Growth Factor Receptor (EGFR), and others, making them attractive candidates for targeted therapies.
High-Throughput Screening Workflow
A generalized workflow for the high-throughput screening of a library of this compound analogs is depicted below. This workflow outlines the key stages from primary screening to hit validation.
Caption: High-throughput screening workflow for this compound analogs.
Data Presentation: Summary of Biological Activities
The following tables summarize the reported biological activities of various quinoxaline derivatives, providing a reference for expected potency.
Table 1: Anticancer Activity of Quinoxaline Analogs
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 11 | MCF-7 (Breast) | MTT | 0.81 | [2] |
| HepG2 (Liver) | MTT | 1.95 | [2] | |
| HCT-116 (Colon) | MTT | 2.91 | [2] | |
| 13 | MCF-7 (Breast) | MTT | 1.12 | [2] |
| HepG2 (Liver) | MTT | 0.94 | [2] | |
| HCT-116 (Colon) | MTT | 1.83 | [2] | |
| 4a | MCF-7 (Breast) | MTT | 3.21 | [2] |
| HepG2 (Liver) | MTT | 4.13 | [2] | |
| HCT-116 (Colon) | MTT | 3.98 | [2] | |
| 5 | MCF-7 (Breast) | MTT | 4.54 | [2] |
| HepG2 (Liver) | MTT | 3.87 | [2] | |
| HCT-116 (Colon) | MTT | 4.21 | [2] | |
| XVa | HCT-116 (Colon) | MTT | 4.4 | |
| MCF-7 (Breast) | MTT | 5.3 | ||
| VIIId | HCT-116 (Colon) | MTT | 7.8 | |
| VIIIc | HCT-116 (Colon) | MTT | 2.5 | |
| VIIIe | HCT-116 (Colon) | MTT | 8.4 |
Table 2: Antiviral Activity of Quinoxaline Analogs
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| Derivative of Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate | HCMV | - | < 0.05 | [1] |
| Derivative of Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate | HCMV | - | < 0.05 | [1] |
Table 3: Kinase Inhibitory Activity of Quinoxaline Analogs
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 12d | ASK1 | 49.63 | |
| 12c | ASK1 | 117.61 | |
| 12b | ASK1 | 502.46 | |
| 12e (S-isomer) | ASK1 | 46.32 | |
| 12f (R-isomer) | ASK1 | 2469.68 | |
| 4a | EGFR | 300 | [2] |
| 13 | EGFR | 400 | [2] |
| 11 | EGFR | 600 | [2] |
| 5 | EGFR | 900 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are optimized for a high-throughput format.
Synthesis of Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (Key Intermediate)
A common precursor for many analogs is synthesized as follows:
-
To a solution of 3-methylquinoxalin-2(1H)-one (1 equivalent) in N,N-dimethylformamide (DMF), add ethyl 2-bromoacetate (1.5 equivalents) and potassium carbonate (1.5 equivalents).
-
Add a catalytic amount of tetra-n-butylammonium bromide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the solution to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield the pure product.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture cells in 6-well plates and treat with the compounds of interest for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
In Vitro Kinase Inhibition Assay
This is a general protocol that can be adapted for specific kinases like EGFR or ASK1.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the remaining ATP (e.g., Kinase-Glo®), or antibody-based detection of the phosphopeptide.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values for each compound.
Signaling Pathway Visualization
The following diagrams illustrate the potential mechanisms of action of this compound analogs on key cancer-related signaling pathways.
Caption: Inhibition of the EGFR signaling pathway by this compound analogs.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound analogs.
References
Application of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate in Developing Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-oxoquinoxalin-1-yl)acetate serves as a versatile scaffold in medicinal chemistry for the development of potent and selective enzyme inhibitors. The quinoxaline core, a fused bicyclic system of benzene and pyrazine rings, is a privileged structure found in numerous biologically active compounds. The presence of the 2-oxo functionality and the ethyl acetate group at the N1 position provides key anchor points for molecular interactions within enzyme active sites and offers synthetic handles for further derivatization to optimize potency, selectivity, and pharmacokinetic properties. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis of a representative compound and enzyme inhibition assays, and a summary of reported quantitative data for structurally related analogs.
Enzyme Targets and Therapeutic Potential
Derivatives of the this compound scaffold have shown inhibitory activity against several important enzyme classes, highlighting their broad therapeutic potential. Key enzyme targets include:
-
Protein Kinases: Particularly Epidermal Growth Factor Receptor (EGFR) and Apoptosis Signal-Regulating Kinase 1 (ASK1). Inhibition of these kinases is a validated strategy in oncology and for inflammatory diseases.
-
Cyclooxygenases (COX): Specifically COX-2, a key enzyme in the inflammatory cascade. Selective COX-2 inhibitors are used as anti-inflammatory and analgesic agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
The development of inhibitors based on this scaffold can thus be directed towards a range of therapeutic areas including cancer, neurodegenerative diseases, and inflammatory disorders.
Data Presentation: Enzyme Inhibition Data for Quinoxaline Analogs
The following table summarizes the reported enzyme inhibition data for various derivatives of the quinoxaline scaffold, demonstrating the potential of this chemical class. It is important to note that these are not values for this compound itself, but for structurally related compounds, indicating the promise of this molecular framework.
| Compound ID | Target Enzyme | IC50 (µM) | Cell Line (for cellular assays) | Reference |
| Compound 11 | EGFR | 0.6 | - | [1] |
| Compound 13 | EGFR | 0.4 | - | [1] |
| Compound 4a | EGFR | 0.3 | - | [1] |
| Compound 5 | EGFR | 0.9 | - | [1] |
| Compound 12c | ASK1 | 0.11761 | - | [2] |
| Compound 12d | ASK1 | 0.04963 | - | [2] |
| Compound 12e | ASK1 | 0.04632 | - | [2] |
| Compound 11 | MCF-7 (Breast Cancer) | 0.81 | MCF-7 | [1] |
| Compound 11 | HCT-116 (Colon Cancer) | 1.02 | HCT-116 | [1] |
| Compound 11 | HepG2 (Liver Cancer) | 1.21 | HepG2 | [1] |
| Compound 13 | MCF-7 (Breast Cancer) | 1.93 | MCF-7 | [1] |
| Compound 13 | HCT-116 (Colon Cancer) | 2.11 | HCT-116 | [1] |
| Compound 13 | HepG2 (Liver Cancer) | 2.91 | HepG2 | [1] |
Experimental Protocols
Synthesis of Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (A representative analog)
This protocol is adapted from the synthesis of a closely related analog and can likely be modified for the synthesis of the title compound by starting with the appropriate quinoxalinone.[3]
Materials:
-
3-methylquinoxalin-2(1H)-one
-
N,N-dimethylformamide (DMF)
-
Ethyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of 3-methylquinoxalin-2(1H)-one (3 g, 18.7 mmol) in N,N-dimethylformamide (15 mL) in a round-bottom flask, add potassium carbonate (3.6 g, 28.5 mmol) and a catalytic amount of tetra-n-butylammonium bromide.[3]
-
Add ethyl 2-bromoacetate (4.7 mL, 28.5 mmol) to the reaction mixture.[3]
-
Stir the mixture at room temperature for 24 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the solution to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from ethanol to afford the pure product, ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate.[3]
In Vitro EGFR Kinase Inhibition Assay Protocol
This is a general protocol for a kinase inhibition assay and should be optimized for the specific EGFR construct and test compounds.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound derivatives (dissolved in DMSO)
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 384-well plate, add 2.5 µL of the test compound solution or control (DMSO for negative control, staurosporine for positive control).
-
Add 2.5 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vitro COX-2 Inhibition Assay Protocol
This is a general protocol for a COX-2 inhibition assay.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
This compound derivatives (dissolved in DMSO)
-
Celecoxib (positive control)
-
Colorimetric COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical) or similar
-
96-well plates
-
Plate reader capable of absorbance measurement
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the test compound solution or control (DMSO for negative control, celecoxib for positive control).
-
Add the COX-2 enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction and measure the prostaglandin F2α (PGF2α) produced using the colorimetric detection method provided in the assay kit. This typically involves a reaction that produces a colored product with an absorbance that can be measured.
-
Read the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values by fitting the dose-response data to a suitable dose-response curve.
Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Inhibition.
Caption: COX-2 Inflammatory Pathway and Inhibition.
Experimental Workflow Diagrams
Caption: Synthesis Workflow for a Representative Analog.
References
- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: Ethyl 2-(2-oxoquinoxalin-1-yl)acetate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(2-oxoquinoxalin-1-yl)acetate has emerged as a pivotal intermediate in the field of organic synthesis, offering a versatile scaffold for the construction of a diverse array of heterocyclic compounds with significant biological activities. Its unique structural features, combining a quinoxalinone core with a reactive ester functionality, make it a valuable building block for the development of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its applications, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
Applications in the Synthesis of Bioactive Molecules
This compound and its derivatives serve as key precursors in the synthesis of compounds targeting a range of therapeutic areas. Notably, it has been instrumental in the development of novel drug candidates, including potential antiviral agents. The quinoxaline moiety itself is a well-established pharmacophore, known to exhibit antimicrobial, anti-inflammatory, anticancer, antidiabetic, and antihistaminic effects[1].
One of the most compelling applications of a substituted version of this intermediate is in the synthesis of a potential drug candidate against COVID-19. Specifically, Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (EMQOA) is a crucial intermediate in the multi-step synthesis of Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate (MQOAHM), a compound that has been investigated for its potential therapeutic properties[2].
The general synthetic strategy involves the initial alkylation of a 2-quinoxalinone core, followed by functional group transformations of the acetate side chain to introduce desired pharmacophores. For instance, the ester group can be readily converted into a hydrazide, which then serves as a handle for further elaboration, such as condensation with dicarbonyl compounds to form complex heterocyclic systems[2].
Experimental Protocols
Herein, we provide detailed experimental protocols for the synthesis of a key derivative, Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (EMQOA), and its subsequent conversion to the corresponding acetohydrazide, demonstrating the utility of the title compound's scaffold.
Synthesis of Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (EMQOA)
This protocol describes the N-alkylation of 3-methylquinoxalin-2(1H)-one to yield the title intermediate derivative.
Materials:
-
3-methylquinoxalin-2(1H)-one
-
N,N-dimethylformamide (DMF)
-
Ethyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB)
-
Ethanol
Procedure:
-
Dissolve 3-methylquinoxalin-2(1H)-one (3 g, 18.7 mmol) in DMF (15 mL).
-
To this solution, add potassium carbonate (3.6 g, 28.5 mmol), ethyl 2-bromoacetate (4.7 mL, 28.5 mmol), and a catalytic amount of tetra-n-butylammonium bromide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, filter the solution to remove inorganic salts.
-
Remove the solvent (DMF) from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain pure Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (EMQOA) as a white powder[2].
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Time | Yield |
| EMQOA | 3-methylquinoxalin-2(1H)-one | Ethyl 2-bromoacetate, K₂CO₃, TBAB | DMF | 24 h | 72% |
Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide (MQOAH)
This protocol outlines the conversion of the ethyl ester to the corresponding hydrazide, a key step for further functionalization.
Materials:
-
Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (EMQOA)
-
Ethanol
-
Hydrazine hydrate (NH₂NH₂·H₂O)
Procedure:
-
Take the synthesized EMQOA (1 g, 4 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (0.3 mL, 6 mmol) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
The target compound, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide (MQOAH), will precipitate out of the solution.
-
Collect the precipitate by filtration and recrystallize it from ethanol to obtain the pure product[2].
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Time | Yield |
| MQOAH | EMQOA | Hydrazine hydrate | Ethanol | 24 h | ~77% |
Synthetic Workflow and Logical Relationships
The following diagram illustrates the synthetic pathway from 3-methylquinoxalin-2(1H)-one to the potential drug candidate MQOAHM, highlighting the role of Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (EMQOA) as a key intermediate.
Caption: Synthetic pathway for MQOAHM.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to be readily synthesized and subsequently functionalized makes it an attractive starting material for the construction of complex heterocyclic molecules with promising biological activities. The provided protocols and data serve as a practical guide for researchers looking to exploit the synthetic potential of this important building block in their drug discovery and development endeavors.
References
- 1. Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Purification of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the chromatographic purification of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. The following sections offer guidance on purification strategies, including column chromatography and recrystallization, to obtain a high-purity final product.
Introduction
This compound is a versatile scaffold in medicinal chemistry. Its purity is critical for the successful synthesis of downstream targets and for accurate biological evaluation. Chromatographic techniques, particularly column chromatography on silica gel, are highly effective for the removal of unreacted starting materials, byproducts, and other impurities generated during its synthesis.
Chromatographic Purification Strategies
The primary method for the purification of this compound is flash column chromatography using silica gel as the stationary phase and a mixture of petroleum ether and ethyl acetate as the mobile phase. The polarity of the mobile phase can be adjusted to achieve optimal separation. Recrystallization can be employed as a final step to obtain a highly crystalline and pure product.
Data Presentation: Chromatographic Conditions
The following table summarizes typical conditions for the column chromatographic purification of this compound and its analogues as reported in the literature.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Stationary Phase | Silica Gel (300-400 mesh) | Silica Gel | Silica Gel | [1][2] |
| Mobile Phase | Petroleum Ether : Ethyl Acetate (15:1) | Petroleum Ether : Ethyl Acetate (5:1 to 1:1) | Petroleum Ether : Ethyl Acetate (1:1) | [1][2][3] |
| Elution Mode | Isocratic followed by Gradient | Gradient | Isocratic | [1][3] |
| Monitoring | Thin Layer Chromatography (TLC) | Thin Layer Chromatography (TLC) | Thin Layer Chromatography (TLC) | [1][2] |
| Typical Rf | 0.3 (in Petroleum Ether/EtOAc = 3/1) | 0.1 (in Petroleum Ether/EtOAc = 1/1) | Not Specified | [1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Petroleum Ether (or Hexane)
-
Ethyl Acetate
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, forming a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution:
-
Begin elution with a low polarity mobile phase, such as petroleum ether:ethyl acetate (15:1 v/v).[2]
-
Collect fractions and monitor the separation by TLC.
-
Gradually increase the polarity of the mobile phase, for example to 5:1 and then to 1:1 petroleum ether:ethyl acetate, to elute the desired compound.[1]
-
-
Fraction Analysis: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., petroleum ether:ethyl acetate 3:1). Visualize the spots under a UV lamp (254 nm).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
For obtaining high-purity, crystalline material, recrystallization can be performed after chromatographic purification.
1. Materials:
-
Purified this compound
-
Ethanol
2. Procedure:
-
Dissolve the purified compound in a minimum amount of hot ethanol.[4]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification and isolation of this compound.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoxalinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the efficient synthesis of quinoxalinone derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, cleaner reaction profiles. Quinoxalinone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6]
Introduction to Quinoxalinone Derivatives
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery.[3] Their diverse pharmacological profiles include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidepressant activities.[1][2][4][7] Several quinoxaline-containing compounds have been successfully developed into marketed drugs.[8] The quinoxalinone core, in particular, is a privileged structure in the design of novel therapeutic agents. The anticancer activity of certain quinoxaline derivatives has been attributed to their ability to act as inhibitors of various protein kinases, such as VEGFR, PDGFR, and Src, which are crucial in cancer cell signaling pathways.[9][10]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several benefits for the preparation of quinoxalinone derivatives.[11][12] Key advantages include:
-
Rapid Reaction Times: Reactions that typically require hours or even days using conventional heating can often be completed in minutes under microwave irradiation.[11][13][14]
-
Higher Yields: Microwave heating can lead to significantly improved product yields by minimizing the formation of side products.[14][15]
-
Greener Chemistry: The efficiency of microwave synthesis often allows for the use of less solvent or even solvent-free conditions, contributing to more environmentally friendly processes.[11][16]
-
Improved Purity: The reduction in side reactions can simplify product purification.[15]
Data Presentation: Microwave-Assisted Synthesis of Quinoxalinone Derivatives
The following table summarizes quantitative data from various studies on the microwave-assisted synthesis of quinoxalinone derivatives, providing a comparative overview of reaction conditions and outcomes.
| Reactants | Catalyst/Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| o-phenylenediamine, Phenylglyoxal monohydrate | Iodine (5 mol%) / Ethanol:Water (1:1) | 300 | 50 | 0.5 | 95 | [14] |
| 4,5-dimethyl-1,2-phenylenediamine, Benzil | Iodine (5 mol%) / Ethanol:Water (1:1) | 300 | 50 | 2 | 96 | [14] |
| 4-nitro-1,2-phenylenediamine, Benzil | Iodine (5 mol%) / Ethanol:Water (1:1) | 300 | 50 | 2 | 92 | [14] |
| 1,2-diaminobenzene, 1,2-diketone | Ni-nanoparticles / Acetonitrile | Not Specified | Not Specified | Not Specified | Excellent | [17] |
| Dichloroquinoxaline, Various nucleophiles | Triethylamine / Solvent-free | Not Specified | 160 | 5 | up to 69% | [13] |
| Isatin derivatives, o-phenylenediamine | Water | Not Specified | Not Specified | Not Specified | Good to Excellent | [16] |
| QF2Br2, Pyrocatechol | Potassium carbonate / DMF | Not Specified | 100 | 30 | Not Specified | [15] |
| QBr2, 10H-phenoxazine | Buchwald-Hartwig cross-coupling | Not Specified | Not Specified | Not Specified | 73% | [15] |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Microwave-Assisted Synthesis of Quinoxalines
This protocol is adapted from a procedure for the rapid and efficient synthesis of quinoxalines via the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[14]
Materials:
-
1,2-diamine (e.g., o-phenylenediamine) (1 mmol)
-
1,2-dicarbonyl compound (e.g., phenylglyoxal monohydrate) (1 mmol)
-
Iodine (5 mol%)
-
Ethanol/Water (1:1, 1 mL)
-
Dichloromethane
-
5% Sodium thiosulphate solution
-
Brine
-
Anhydrous sodium sulfate
-
Microwave synthesizer (e.g., CEM Discovery)
Procedure:
-
In a microwave reaction tube, combine the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Add ethanol/water (1:1, 1 mL) to the reaction tube.
-
Add a catalytic amount of iodine (5 mol%).
-
Seal the tube and place it in the microwave synthesizer.
-
Irradiate the mixture at 50°C with a power level of 300 W for the time specified in the data table (typically 0.5-3 minutes).[14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add dichloromethane (10 mL) to the reaction mixture.
-
Wash the organic layer successively with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution on Dichloroquinoxaline
This protocol describes a solvent-free method for the synthesis of 2,3-disubstituted quinoxaline derivatives.[13]
Materials:
-
2,3-dichloroquinoxaline (1 mmol)
-
Nucleophile (e.g., amine, alcohol, or thiol) (2 mmol)
-
Triethylamine (3 mmol)
-
Microwave synthesizer
-
Extraction solvents (e.g., ethyl acetate, water)
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reaction tube, add 2,3-dichloroquinoxaline (0.2 g, 1 mmol), the desired nucleophile (2 mmol), and triethylamine (0.4 mL, 3 mmol).[13]
-
Seal the tube and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 160°C for 5 minutes.[13]
-
After the reaction is complete, allow the mixture to cool.
-
Extract the resulting mixture with an appropriate solvent system (e.g., ethyl acetate and water).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the solid product.
-
Purify the product using flash chromatography if required.[13]
Mandatory Visualizations
Signaling Pathway
Quinoxaline derivatives have been identified as potent anticancer agents that can inhibit various protein kinases involved in tumor growth and proliferation.[9][18][19] One such critical pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which plays a key role in angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
Caption: Inhibition of the VEGFR signaling pathway by a quinoxalinone derivative.
Experimental Workflow
The following diagram illustrates a general workflow for the microwave-assisted synthesis and subsequent analysis of quinoxalinone derivatives.
Caption: General workflow for microwave-assisted synthesis of quinoxalinones.
References
- 1. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 6. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 12. Microwave assisted synthesis of quinoxaline derivatives - American Chemical Society [acs.digitellinc.com]
- 13. ecommons.udayton.edu [ecommons.udayton.edu]
- 14. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinoxaline-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of fluorescent probes based on the quinoxaline core structure. Quinoxaline derivatives have emerged as a versatile class of fluorophores with applications ranging from the detection of metal ions and pH to the imaging of viscosity and biological thiols in living cells. Their favorable photophysical properties, including high quantum yields and tunable emission spectra, make them valuable tools in various scientific disciplines.
Application 1: Detection of Metal Ions (Fe³⁺ and Cu²⁺)
Quinoxaline-based probes can be designed for the selective detection of various metal ions. A notable example is the probe 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) , which exhibits a colorimetric response to Fe³⁺ and a fluorescent "turn-off" response to Cu²⁺.[1] This dual-functionality allows for the distinct identification of these two essential yet potentially toxic metal ions.
Sensing Mechanism:
The detection of Fe³⁺ by QM is based on a colorimetric change from colorless to yellow upon complexation. The interaction involves the coordination of the iron ion with the nitrogen atoms of the quinoline and quinoxaline moieties.[1] For Cu²⁺, the sensing mechanism relies on fluorescence quenching. The binding of Cu²⁺ to the QM probe leads to a non-radiative decay of the excited state, resulting in a decrease in fluorescence intensity. This "turn-off" response is highly selective for copper ions.[1]
Quantitative Data
| Probe | Analyte | λmax abs (nm) | λmax em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit (μM) |
| QM | Fe³⁺ | ~350 | - | - | - | 0.236[1] |
| QM | Cu²⁺ | ~350 | ~450 | ~100 | - | 0.39[1] |
Experimental Protocols
Synthesis of 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM)
This protocol is adapted from a reported synthesis of quinoxaline derivatives.[2]
Materials:
-
o-phenylenediamine derivative
-
1,2-dicarbonyl compound (e.g., benzil derivative)
-
Toluene
-
Catalyst (e.g., molybdophosphovanadates on alumina)[2]
Procedure:
-
To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).[2]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure QM probe.
Protocol for Fe³⁺ Detection in Water Samples
Materials:
-
QM probe stock solution (e.g., 1 mM in DMSO)
-
Water sample (e.g., tap water, river water)
-
Buffer solution (e.g., HEPES)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the QM probe in a suitable buffer (e.g., 10 µM in HEPES-buffered aqueous solution).
-
Collect the water sample and filter it through a 0.22 µm membrane.[3]
-
Add a known volume of the filtered water sample to the QM probe solution.
-
Incubate the mixture for a short period (e.g., 1 minute).
-
Observe the color change by naked eye.
-
For quantitative analysis, measure the absorbance spectrum using a UV-Vis spectrophotometer. The appearance of a new absorption band indicates the presence of Fe³⁺.[3]
-
Create a calibration curve by measuring the absorbance at a specific wavelength for known concentrations of Fe³⁺ to determine the concentration in the unknown sample.
Application 2: pH Sensing in Aqueous Media
Quinoxaline-based probes can be engineered to be sensitive to pH changes. The push-pull quinoxaline derivative QC1 is a water-soluble probe that acts as a dual colorimetric and fluorescent sensor for pH in acidic aqueous solutions (pH 1-5).[1][3][4]
Sensing Mechanism:
The sensing mechanism of QC1 is based on the protonation of the quinoxaline nitrogen atoms in acidic conditions. This protonation alters the electronic properties of the molecule, leading to a shift in both the absorption and emission spectra.[3] This change in the intramolecular charge transfer (ICT) character upon protonation is responsible for the observed colorimetric and fluorometric response.
Quantitative Data
| Probe | pH Range | λmax abs (nm) | λmax em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| QC1 | 1 - 5 | 420 → 480 | 530 → 580 | ~100 | ~0.4[1] |
Experimental Protocols
Synthesis of Aminoquinoxaline QC1
This protocol is based on the palladium-catalyzed C-N cross-coupling reaction.[1]
Materials:
-
2,3-Bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline
-
3-Aminopropane-1-amine
-
Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
Sodium tert-butoxide
-
Toluene (anhydrous)
Procedure:
-
In a two-necked flask under a nitrogen atmosphere, combine the dibromoquinoxaline derivative, dppf, Pd(dba)₂, and sodium tert-butoxide.[1]
-
Add anhydrous toluene to the flask.
-
Add 3-aminopropane-1-amine to the reaction mixture.
-
Reflux the mixture for the required reaction time, monitoring progress by TLC.
-
After completion, cool the reaction mixture and perform a work-up with water and an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the QC1 probe.
Protocol for pH Measurement in Aqueous Samples
Materials:
-
QC1 probe stock solution (e.g., 1 mM in water)
-
Aqueous sample of unknown pH
-
Standard buffer solutions for calibration (pH 1-5)
-
Fluorometer and UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Prepare a series of standard buffer solutions with known pH values ranging from 1 to 5.
-
Add a small aliquot of the QC1 stock solution to each buffer standard and the unknown sample to reach a final concentration of ~15 µM.[5]
-
For visual analysis, observe the color change under visible and UV light.
-
For quantitative analysis, measure the absorption and fluorescence spectra of each solution.
-
Record the absorbance at two different wavelengths and the fluorescence emission intensity at two different wavelengths.
-
Create a ratiometric calibration curve by plotting the ratio of absorbances or fluorescence intensities against the known pH values of the standard buffers.
-
Determine the pH of the unknown sample by interpolating its ratiometric value on the calibration curve.
Application 3: Viscosity Imaging in Live Cells
Certain quinoxaline derivatives act as "molecular rotors," where their fluorescence properties are sensitive to the viscosity of their microenvironment. This is due to the Twisted Intramolecular Charge Transfer (TICT) mechanism.
Sensing Mechanism:
In a low-viscosity environment, the excited state of the probe can undergo rotational motion, leading to a non-emissive TICT state and thus low fluorescence. In a high-viscosity environment, this intramolecular rotation is restricted, which closes the non-radiative decay channel and results in a significant increase in fluorescence intensity. This "turn-on" fluorescence response allows for the visualization of viscosity changes within cellular compartments.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe<sup>3+</sup> and fluorescent sensing of Cu<sup>2+</sup> and its application - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Q1: I am getting a very low yield or no product at all. What are the potential causes and how can I improve it?
A1: Low or no yield in the N-alkylation of 2-oxoquinoxaline can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Choice of Base and Solvent: The combination of base and solvent is critical. Stronger bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can be very effective but require strictly anhydrous conditions. A milder and often reliable system is potassium carbonate (K2CO3) in dimethylformamide (DMF). Ensure your reagents and solvent are of high purity and appropriately dried.
-
Reaction Temperature: While some protocols suggest room temperature, heating the reaction mixture can significantly increase the rate and yield. For the K2CO3/DMF system, heating to 50-80°C is often beneficial. However, excessive heat can lead to decomposition and side product formation.
-
Moisture Contamination: The presence of water can quench the base (especially NaH) and hydrolyze the ethyl bromoacetate. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Starting Materials: Impurities in the 2-oxoquinoxaline or ethyl bromoacetate can interfere with the reaction. Recrystallize the 2-oxoquinoxaline if necessary and use freshly distilled ethyl bromoacetate.
-
Inefficient Stirring: A heterogeneous mixture, especially with K2CO3, requires vigorous stirring to ensure proper mixing and reaction.
Formation of Side Products
Q2: I am observing significant side product formation. What are the common impurities and how can I minimize them?
A2: The primary side product in this reaction is often the O-alkylated isomer. Additionally, dialkylation can occur, though it is less common for this specific substrate.
-
O-Alkylation vs. N-Alkylation: The lactam structure of 2-oxoquinoxaline has two potential nucleophilic sites: the nitrogen and the oxygen. The choice of solvent can influence the selectivity. Polar aprotic solvents like DMF generally favor N-alkylation.
-
Minimizing O-Alkylation: Using a less polar solvent might slightly favor N-alkylation. However, the most effective way to ensure N-alkylation is the careful selection of the base and reaction conditions as outlined in the provided protocols.
-
Unreacted Starting Material: Incomplete conversion is a common issue. To address this, you can try:
-
Increasing the reaction time.
-
Slightly increasing the temperature.
-
Using a slight excess of ethyl bromoacetate (e.g., 1.1 to 1.2 equivalents).
-
Purification Challenges
Q3: I am having difficulty purifying the final product. What are the recommended procedures?
A3: The purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is usually cooled to room temperature and poured into cold water to precipitate the crude product.
-
Filtration: The solid precipitate is collected by filtration and washed with water to remove inorganic salts.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography using a gradient of ethyl acetate in hexanes is an effective method for purification.
Frequently Asked Questions (FAQs)
Q4: What is a typical yield for the synthesis of this compound?
A4: Yields can vary depending on the specific protocol used. A reported synthesis of the similar Ethyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate using potassium carbonate in DMF at room temperature achieved a yield of 72%[1]. With optimization of reaction conditions, yields in this range or higher are achievable.
Q5: Can I use ethyl chloroacetate instead of ethyl bromoacetate?
A5: Yes, ethyl chloroacetate can be used. However, ethyl bromoacetate is generally more reactive, which may lead to shorter reaction times or higher yields under the same conditions. If using ethyl chloroacetate, you may need to use slightly harsher conditions (e.g., higher temperature or longer reaction time) to achieve a comparable yield.
Q6: What is the role of a phase transfer catalyst like tetrabutylammonium bromide (TBAB)?
A6: In reactions with heterogeneous bases like potassium carbonate, a phase transfer catalyst can improve the reaction rate by facilitating the transfer of the anionic nucleophile from the solid phase to the organic phase where the electrophile is present. While not always necessary, its addition can be beneficial, especially if you are observing a slow or incomplete reaction.
Experimental Protocols
Protocol 1: Potassium Carbonate in DMF
This protocol is adapted from the synthesis of a similar compound and is a good starting point for optimization.[1]
Reagents:
-
2-Oxoquinoxaline
-
Ethyl bromoacetate (1.1 - 1.5 equivalents)
-
Anhydrous Potassium Carbonate (K2CO3) (1.5 - 2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-oxoquinoxaline in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours or heat to 50-60°C for a faster reaction, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate and wash with water.
-
Recrystallize the crude product from ethanol.
Protocol 2: Sodium Hydride in THF
This protocol uses a stronger base and requires more stringent anhydrous conditions.
Reagents:
-
2-Oxoquinoxaline
-
Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromoacetate (1.1 equivalents)
Procedure:
-
To a suspension of NaH in anhydrous THF under an inert atmosphere, add a solution of 2-oxoquinoxaline in anhydrous THF dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0°C and add ethyl bromoacetate dropwise.
-
Let the reaction warm to room temperature and stir overnight, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of N-alkylation of quinoxalinone derivatives based on literature data.
| Base | Solvent | Temperature | Reported Yield of Similar Products | Reference |
| K2CO3 | DMF | Room Temp | 72% | [1] |
| NaH | THF | Room Temp | - | - |
Note: The yield for the NaH/THF system for this specific product is not explicitly reported in the provided search results, but this is a common alternative method.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: Decision-making workflow for troubleshooting low product yield.
References
Technical Support Center: Synthesis of N-Substituted Quinoxalinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of N-substituted quinoxalinones.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of products in my N-alkylation reaction of a quinoxalinone. What are the likely side products?
A1: The most common side products in the N-alkylation of quinoxalin-2-ones are the C3-alkylated and O-alkylated isomers. The quinoxalinone anion is an ambident nucleophile, with reactive sites at the N1-position, the C3-position, and the exocyclic oxygen atom.
Q2: How can I distinguish between the desired N-substituted product and the O-alkylated side product?
A2: Spectroscopic methods, particularly NMR, are crucial for distinguishing between N- and O-alkylated isomers.[1][2][3] In ¹H NMR, the chemical shift of the protons on the alkyl group directly attached to a nitrogen versus an oxygen will be different. More definitively, in ¹³C NMR, the chemical shift of the carbon atom of the alkyl group attached to oxygen will be significantly downfield compared to when it is attached to nitrogen.[1] Additionally, HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can show correlations between the alkyl group protons and the quinoxalinone ring protons or carbons, confirming the point of attachment.[4]
Q3: My N-alkylation reaction is not going to completion, and I have a low yield of the desired product. What are the possible reasons?
A3: Low yields in N-alkylation reactions of quinoxalinones can be attributed to several factors:
-
Inappropriate base: The base might not be strong enough to fully deprotonate the quinoxalinone, leading to a low concentration of the nucleophile.
-
Poor solvent choice: The solvent may not be suitable for the reaction, affecting the solubility of the reactants or the reactivity of the nucleophile.
-
Steric hindrance: A bulky alkylating agent or a substituted quinoxalinone can sterically hinder the reaction at the nitrogen atom.
-
Side reactions: As mentioned, competing C3-alkylation and O-alkylation reactions will consume the starting material and reduce the yield of the desired N-substituted product.
-
Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of reactants or products.[5]
Troubleshooting Guides
Guide 1: Problem with C3-Alkylation Side Product Formation
Q: I am observing a significant amount of C3-alkylated quinoxalinone in my reaction mixture. How can I favor N-alkylation over C3-alkylation?
A: The regioselectivity between N-alkylation and C3-alkylation is highly dependent on the reaction conditions. Here are some strategies to promote N-alkylation:
-
Choice of Reaction Type: Radical-based reactions, such as those initiated by photoredox catalysis or radical initiators, predominantly lead to C3-alkylation.[6][7][8][9][10][11][12][13][14][15][16] For selective N-alkylation, it is generally better to employ classical SN2-type reactions with an alkyl halide and a suitable base.
-
Reaction Conditions: The choice of base and solvent plays a critical role.
-
Base: Using a strong, non-nucleophilic base can favor the formation of the N-anion.
-
Solvent: Polar aprotic solvents like DMF or DMSO are commonly used for N-alkylation.
-
Logical Flowchart for Troubleshooting C3-Alkylation:
Caption: Troubleshooting C3-alkylation side reactions.
Guide 2: Problem with O-Alkylation Side Product Formation
Q: My main side product is the O-alkylated quinoxalinone. What adjustments can I make to improve the N-alkylation selectivity?
A: The N- versus O-alkylation selectivity is influenced by the "Hard and Soft Acids and Bases" (HSAB) principle and the reaction conditions. Here are some troubleshooting steps:
-
Nature of the Alkylating Agent:
-
Hard vs. Soft Electrophiles: "Hard" alkylating agents (e.g., dimethyl sulfate, methyl iodide) tend to react at the harder oxygen atom, leading to more O-alkylation. "Softer" alkylating agents (e.g., benzyl bromide, allyl bromide) are more likely to react at the softer nitrogen atom.
-
Leaving Group: A better leaving group on the alkylating agent can favor N-alkylation.
-
-
Counter-ion of the Base: The nature of the cation from the base can influence the reaction site. Alkali metal cations can coordinate with the oxygen atom, potentially hindering O-alkylation.
-
Solvent:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred for N-alkylation as they solvate the cation, leaving the anion more "naked" and reactive, with the more nucleophilic nitrogen being favored.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate both the cation and the anion, and hydrogen bonding with the oxygen atom might favor N-alkylation in some cases, although reaction rates might be slower.
-
Experimental Workflow to Minimize O-Alkylation:
Caption: Workflow to minimize O-alkylation.
Data Presentation: Influence of Reaction Conditions on Alkylation Regioselectivity
The following table summarizes the general trends observed for the alkylation of quinoxalin-2-ones based on literature data. Yields are indicative and can vary significantly based on the specific substrate and reaction conditions.
| Alkylating Agent | Base | Solvent | Predominant Product | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | N1-alkylation | 60-80 |
| Benzyl Bromide | NaH | THF | N1-alkylation | 70-90 |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Mixture of N- and O-alkylation | Variable |
| Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | N1-alkylation | 75-95 |
| Alkyl Radical Precursors (e.g., from carboxylic acids) | Photocatalyst | Various | C3-alkylation | 50-90[6][13] |
Experimental Protocols
Protocol for Selective N1-Alkylation of Quinoxalin-2-one
This protocol is a general guideline for achieving selective N1-alkylation of quinoxalin-2-one using an alkyl halide.
Materials:
-
Quinoxalin-2-one
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of quinoxalin-2-one (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This may take several hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted quinoxalinone.
Note: When using a less reactive base like Cs₂CO₃, the reaction may require heating (e.g., 50-80 °C) to proceed at a reasonable rate.
Signaling Pathway of Competing Reactions:
Caption: Competing reaction pathways in quinoxalinone alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkylation of quinoxalin-2(1H)-ones using phosphonium ylides as alkylating reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Photochemical alkylation of quinoxalin-2(1 H)-ones with N, N, N', N'-tetraalkylethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Base-mediated denitrative C3-alkylation of quinoxaline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Photoinduced Decarboxylative C3-H Alkylation of Quinoxalin-2(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Direct alkylation of quinoxalinones with electron-deficient alkenes enabled by a sequential paired electrolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Ethyl 2-(2-oxoquinoxalin-1-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude Ethyl 2-(2-oxoquinoxalin-1-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-methylquinoxalin-2(1H)-one and ethyl 2-bromoacetate or ethyl 2-chloroacetate.[1][2] Additionally, side products from competing reactions or degradation of the desired product may be present. The synthesis of quinoxalines can sometimes result in low yields and the formation of various byproducts, making purification crucial.[3]
Q2: What is the recommended first step for purifying the crude product?
A2: A common initial purification step involves precipitating the crude product by pouring the reaction mixture into a large volume of distilled water.[1] The resulting solid can then be filtered off and washed with water to remove water-soluble impurities and inorganic salts like potassium carbonate.[2][4]
Q3: Which solvent is most effective for recrystallization of this compound?
A3: Hot ethanol is frequently reported as an effective solvent for the recrystallization of this compound and its derivatives, often yielding crystalline solids.[1][2]
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography on silica gel is recommended when recrystallization fails to remove closely related impurities or when a very high degree of purity is required. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[5]
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the correct chemical structure and absence of impurity signals, and by measuring the melting point, which should be sharp and consistent with literature values.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Precipitated Solid | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials are fully consumed before quenching the reaction. |
| Product is partially soluble in water. | After precipitating in water, cool the mixture in an ice bath to minimize solubility before filtration. | |
| Oily Product Instead of Solid | Presence of residual solvent (e.g., DMF). | Ensure the solvent is thoroughly removed under reduced pressure before precipitation.[2] |
| High impurity content depressing the melting point. | Wash the crude oily product with a non-polar solvent like hexane to remove non-polar impurities before attempting further purification. | |
| Persistent Impurities After Recrystallization | Co-crystallization of impurities with the product. | Try a different recrystallization solvent or a solvent pair (e.g., ethanol/water, ethyl acetate/hexane). |
| Impurities have similar solubility to the product. | If recrystallization is ineffective, purify the material using column chromatography on silica gel.[5] | |
| Product Fails to Crystallize from Hot Ethanol | Solution is not saturated. | Concentrate the ethanolic solution by boiling off some of the solvent to reach the saturation point. |
| Presence of impurities inhibiting crystallization. | Add a seed crystal of pure product to induce crystallization. If unavailable, try scratching the inside of the flask with a glass rod at the solvent-air interface. | |
| Broad Melting Point Range of Final Product | Presence of impurities. | Re-purify the product using the methods described above (recrystallization or column chromatography). |
| The compound may exist as a different crystalline form. | Characterize the product using analytical techniques like DSC (Differential Scanning Calorimetry) to investigate thermal behavior. |
Experimental Protocols
Protocol 1: Synthesis and Initial Purification of Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate[2]
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylquinoxalin-2(1H)-one (18.7 mmol) in N,N-dimethylformamide (15 mL).
-
Reagent Addition: Add potassium carbonate (28.5 mmol), ethyl 2-bromoacetate (28.5 mmol), and a catalytic amount of tetra-n-butylammonium bromide.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up and Precipitation: Filter the reaction mixture to remove inorganic solids. Remove the DMF under reduced pressure. The resulting solid is the crude product.
-
Recrystallization: Recrystallize the solid from hot ethanol to afford a white powder of Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate.
Protocol 2: Alternative Synthesis and Purification of a Substituted this compound[1]
-
Reaction Setup: Dissolve 7-chloro-3-methylquinoxalin-2(1H)-one (6.24 mmol) in dimethylformamide (25 mL).
-
Reagent Addition: Add ethyl 2-chloroacetate (6.24 mmol), potassium bicarbonate (7.5 mmol), and a catalytic amount of benzyltributylammonium chloride (BTBA).
-
Reaction: Stir the reaction mixture under reflux at 353 K for 2 hours.
-
Precipitation: Once the starting materials have completely reacted (monitored by TLC), add 500 mL of distilled water to precipitate the product.
-
Filtration and Drying: Filter the precipitate, wash with water, and dry it.
-
Recrystallization: Recrystallize the dried solid from a hot ethanol solution to yield light-yellow plate-like crystals.
Visual Guides
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of crude this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for quinoxaline derivative synthesis
Welcome to the technical support center for the synthesis of quinoxaline derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges in quinoxaline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of quinoxaline derivatives.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in quinoxaline synthesis. Several factors can contribute to this problem. The classic method of condensing a 1,2-dicarbonyl compound with a 1,2-diamino compound often requires high temperatures and strong acid catalysts, which can lead to side reactions and degradation of starting materials or products.[1][2]
Here are several strategies to improve your yield:
-
Catalyst Optimization: The choice of catalyst is crucial. While traditional methods use strong acids, modern protocols have demonstrated high yields with a variety of catalysts under milder conditions.[1][2] Consider using:
-
Heterogeneous Catalysts: Alumina-supported molybdophosphovanadates (e.g., AlCuMoVP) have shown to give yields up to 92% at room temperature.[1] These catalysts are also recyclable, offering a green chemistry approach.[1]
-
Green Catalysts: Bentonite clay K-10, phosphate-based fertilizers (MAP, DAP, TSP), and cerium(IV) ammonium nitrate (CAN) are cost-effective and environmentally friendly options that can produce high yields.[2]
-
Organocatalysts: Phenol has been used as an efficient and inexpensive catalyst, affording excellent yields at room temperature.[3]
-
-
Solvent Selection: The reaction solvent can significantly impact the yield. While ethanol and acetic acid are commonly used, exploring other solvents may be beneficial.[2][3] A mixture of ethanol and water (7:3) has been shown to be an effective green solvent system.[3] Toluene is another solvent that has been used successfully with certain catalysts.[1]
-
Reaction Temperature and Time: High temperatures and long reaction times can lead to the formation of by-products.[2] Many modern protocols achieve high yields at room temperature with significantly shorter reaction times, sometimes within minutes.[2] Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (to as little as 5 minutes) and often improves yields compared to conventional heating methods, sometimes even in the absence of a solvent.[4]
-
Substituent Effects: The electronic properties of substituents on your starting materials can influence the reaction rate and yield. Electron-donating groups on the o-phenylenediamine ring tend to favor product formation, while electron-withdrawing groups may slightly decrease the yield.[1][3]
Q2: I am observing significant side product formation. How can I increase the selectivity of my reaction?
A2: The formation of undesirable side products is a common problem that can complicate purification and reduce the yield of the desired quinoxaline derivative.
To improve selectivity:
-
Milder Reaction Conditions: As mentioned for improving yield, employing milder conditions (lower temperature, shorter reaction time) can minimize side reactions.[1][2] The use of efficient catalysts at room temperature can lead to very clean reactions with 100% selectivity for the quinoxaline product.[1]
-
Catalyst Choice: The catalyst not only affects the reaction rate but also its selectivity. Highly selective catalysts can steer the reaction towards the desired product, avoiding alternative pathways.
-
One-Pot Procedures: Utilizing one-pot synthesis protocols can minimize the handling of intermediates, which can sometimes be unstable and lead to side product formation.[2]
Q3: The purification of my product is difficult. What strategies can I use for easier workup and purification?
A3: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products.
Here are some tips for a smoother purification process:
-
Use of Heterogeneous/Recyclable Catalysts: A major advantage of using solid-supported or heterogeneous catalysts is the ease of separation from the reaction mixture by simple filtration.[1][2] This significantly simplifies the workup procedure. For instance, alumina-supported catalysts can be filtered off, and the filtrate can then be processed to obtain the pure product.[1] Silica nanoparticles have also been used as a catalyst that can be easily removed by centrifugation.[5]
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol.[1][2][3]
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for example by grinding the reactants with a solid catalyst in a mortar, can simplify the workup as there is no bulk solvent to remove.[5]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of 2,3-diphenylquinoxaline, a common model reaction, to illustrate the effect of different reaction parameters on the product yield.
Table 1: Effect of Catalyst on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 2 | 92 | [1] |
| AlFeMoVP | Toluene | 25 | 2 | 80 | [1] |
| Bentonite Clay K-10 | Ethanol | Room Temp. | 0.33 | High | [2] |
| Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temp. | - | High | [3] |
| None (Control) | Toluene | 25 | 5 | 0 | [1] |
Table 2: Effect of Catalyst Amount (AlCuMoVP) on Yield
| Catalyst Amount (mg) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 10 | Toluene | 25 | 120 | - | [1] |
| 50 | Toluene | 25 | 120 | 85 | [1] |
| 100 | Toluene | 25 | 120 | 92 | [1] |
| 150 | Toluene | 25 | 120 | 92 | [1] |
Table 3: Effect of Reaction Time (AlCuMoVP Catalyst) on Yield
| Time (min) | Solvent | Temperature (°C) | Catalyst Amount (mg) | Yield (%) | Reference |
| 30 | Toluene | 25 | 100 | - | [1] |
| 60 | Toluene | 25 | 100 | - | [1] |
| 120 | Toluene | 25 | 100 | 92 | [1] |
| 150 | Toluene | 25 | 100 | 92 | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments in quinoxaline derivative synthesis.
Protocol 1: General Procedure for Quinoxaline Synthesis using a Heterogeneous Catalyst [1]
-
Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1 mmol, 0.108 g) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL).
-
Catalyst Addition: Add 0.1 g of the alumina-supported MoVP catalyst to the mixture.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Catalyst Removal: Upon completion of the reaction, separate the insoluble catalyst by filtration.
-
Drying: Dry the filtrate over anhydrous Na₂SO₄.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol.
Protocol 2: General Procedure for Quinoxaline Synthesis using an Organocatalyst [3]
-
Reactant and Catalyst Solution: Prepare a solution of the aromatic o-diamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in an ethanol:water mixture (7:3, 10 mL).
-
Catalyst Addition: Add a catalytic amount of phenol (20 mol%, 0.01 g) to the solution.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (n-hexane:ethyl acetate 20:1).
-
Precipitation: After completion of the reaction, add water (20 mL) to the mixture and let it stand at room temperature for 30 minutes to allow for the formation of pure product crystals.
-
Isolation: Collect the crystals by filtration and dry them.
-
Purification (Optional): For further purification, recrystallize the product from hot ethanol.
Protocol 3: General Procedure for Solvent-Free Quinoxaline Synthesis [5]
-
Reactant and Catalyst Mixture: In a mortar, combine the aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol), and silica nanoparticles (0.6 g).
-
Grinding: Grind the mixture vigorously at room temperature.
-
Monitoring: Monitor the completion of the reaction by TLC.
-
Extraction: Transfer the reaction mixture to a 25 mL round-bottomed flask and add hot ethanol (10 mL).
-
Catalyst Separation: Centrifuge the mixture for 20 minutes to separate the silica nanoparticles.
-
Crystallization: Concentrate the supernatant to 5 mL and allow it to stand at room temperature for 4-5 hours for the product to precipitate.
-
Isolation: Collect the precipitated product on a sintered glass funnel, wash with ethanol, and dry.
Visualizations
Experimental Workflow for Quinoxaline Synthesis
A generalized experimental workflow for the synthesis of quinoxaline derivatives.
Troubleshooting Decision Tree for Low Yield
A decision tree to troubleshoot low yields in quinoxaline synthesis.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. rsc.org [rsc.org]
Preventing degradation of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate during storage
Welcome to the technical support center for Ethyl 2-(2-oxoquinoxalin-1-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and throughout experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: My recent batch of this compound shows a new, more polar impurity on the HPLC analysis after a few weeks of storage at room temperature. What could be the cause?
A1: The appearance of a more polar impurity upon storage at room temperature, especially under ambient light and humidity, strongly suggests hydrolysis of the ethyl ester group. This reaction would yield 2-(2-oxoquinoxalin-1-yl)acetic acid, which is significantly more polar. To confirm this, you can compare the retention time of the impurity with a synthesized standard of the corresponding carboxylic acid.
Q2: I have been using a solution of this compound in methanol for my experiments. I've noticed a gradual decrease in the concentration of the parent compound over a couple of days, even when stored in the dark. What is the likely degradation pathway?
A2: In addition to potential hydrolysis if water is present, transesterification can occur in the presence of an alcohol solvent like methanol, especially if there are trace amounts of acidic or basic impurities. This would result in the formation of Mthis compound. We recommend preparing solutions fresh daily. If a stock solution is necessary, store it at a low temperature (-20°C or below) and for the shortest possible duration.
Q3: After leaving my samples on the benchtop under laboratory lighting, I observed the formation of several minor impurities. Is this compound light-sensitive?
A3: Yes, compounds containing a quinoxalin-2-one moiety can be susceptible to photodegradation. Exposure to UV or even ambient laboratory light can induce photochemical reactions. It is crucial to protect the solid material and its solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: What are the ideal storage conditions for long-term stability of solid this compound?
A4: For long-term storage, we recommend keeping the solid material in a tightly sealed container at -20°C, protected from light and moisture. The presence of moisture can accelerate hydrolysis of the ethyl ester, while light can cause photodegradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptoms:
-
Appearance of one or more new peaks in the HPLC chromatogram of a stored sample.
-
Decrease in the area of the main peak corresponding to this compound.
Possible Causes & Troubleshooting Steps:
| Potential Degradation Pathway | Recommended Action |
| Hydrolysis | Store the compound in a desiccator at low temperature. For solutions, use anhydrous solvents and prepare them fresh. To identify the degradant, intentionally hydrolyze a small sample with dilute acid or base and compare the chromatogram. |
| Photodegradation | Protect the solid compound and its solutions from light at all times by using amber vials or foil wrapping. |
| Oxidation | While less common for this structure, consider storing under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is suspected. |
| Thermal Degradation | Avoid exposure to high temperatures. Store at recommended low temperatures. |
Issue 2: Poor Reproducibility in Biological Assays
Symptoms:
-
Inconsistent results from assays using different batches or ages of the compound.
-
A decrease in compound potency over time.
Possible Causes & Troubleshooting Steps:
| Cause | Recommended Action |
| Degradation of Stock Solutions | Prepare fresh stock solutions for each experiment from solid material stored under optimal conditions. If using a frozen stock solution, aliquot it to avoid repeated freeze-thaw cycles. |
| Impurity Interference | Characterize any significant impurities to determine if they have biological activity that could interfere with the assay. Use a highly pure, freshly prepared sample as a reference. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a 70°C oven for 48 hours.
-
Dissolve the stressed solid in a suitable solvent to prepare a solution for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid compound to a calibrated light source (e.g., ICH option 1: cool white fluorescent and near UV lamp) for a specified duration.
-
Dissolve the exposed solid and prepare a solution for HPLC analysis.
-
3. HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. An example method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Data Presentation
The following table summarizes hypothetical results from a forced degradation study to illustrate the expected stability profile.
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Product (Proposed) |
| 0.1 M HCl, 60°C, 24h | 15% | 2-(2-oxoquinoxalin-1-yl)acetic acid |
| 0.1 M NaOH, RT, 4h | 40% | 2-(2-oxoquinoxalin-1-yl)acetic acid |
| 3% H₂O₂, RT, 24h | < 5% | Minor unidentified polar products |
| Solid, 70°C, 48h | < 2% | - |
| Photolysis (ICH Option 1) | 10% | Dimeric and other photoproducts |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate, particularly when scaling up for preclinical studies.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the N-alkylation of quinoxalinone cores.
Materials:
-
2-Oxoquinoxaline (1.0 eq)
-
Ethyl bromoacetate (1.2-1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-oxoquinoxaline and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.
-
Addition of Alkylating Agent: Slowly add ethyl bromoacetate to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and stir.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for optimizing the synthesis of this compound.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | 2.0 | DMF | 70 | 8 | 85 |
| 2 | Cs₂CO₃ | 2.0 | DMF | 70 | 6 | 92 |
| 3 | NaH | 1.5 | DMF | 25 | 12 | 78 |
| 4 | Et₃N | 3.0 | DMF | 80 | 12 | 45 |
Table 2: Effect of Different Solvents on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 70 | 8 | 85 |
| 2 | K₂CO₃ | Acetonitrile | 70 | 12 | 75 |
| 3 | K₂CO₃ | Acetone | 56 | 18 | 60 |
| 4 | K₂CO₃ | DMSO | 70 | 8 | 82 |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction shows a very low yield of the desired product, or no product at all. What could be the cause?
-
Answer:
-
Inactive Base: Ensure the potassium carbonate is anhydrous and of high purity. Moisture can deactivate the base. Consider using a stronger base like Cesium Carbonate (Cs₂CO₃) which can lead to higher yields and shorter reaction times.
-
Poor Solubility of Reagents: 2-Oxoquinoxaline or the base may have poor solubility in the chosen solvent. While DMF is generally a good solvent, ensure vigorous stirring. On a larger scale, mechanical stirring is recommended.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. Gradually increase the temperature and monitor the reaction by TLC.
-
Degradation of Ethyl Bromoacetate: Ethyl bromoacetate is a lachrymator and can degrade over time, especially in the presence of moisture. Use a fresh bottle or distill before use.
-
Issue 2: Incomplete Reaction
-
Question: The reaction stalls and does not go to completion, leaving a significant amount of starting material even after extended reaction times. How can I drive the reaction forward?
-
Answer:
-
Increase Equivalents of Reagents: On a larger scale, it might be necessary to increase the equivalents of ethyl bromoacetate (e.g., to 1.5 eq) and the base (e.g., to 2.5-3.0 eq) to ensure the reaction goes to completion.
-
Use of an Additive: Adding a catalytic amount of potassium iodide (KI) can facilitate the reaction by in-situ formation of the more reactive ethyl iodoacetate.
-
Increase Reaction Temperature and Time: Cautiously increase the reaction temperature and extend the reaction time, while closely monitoring for the formation of byproducts.
-
Issue 3: Formation of Impurities
-
Question: I am observing significant impurity spots on my TLC plate. What are the likely side products and how can I minimize them?
-
Answer:
-
O-alkylation Product: A common impurity is the O-alkylated isomer. While N-alkylation is generally favored for this system, changes in reaction conditions can lead to the formation of the O-alkylated product. Using a polar aprotic solvent like DMF and a carbonate base typically favors N-alkylation.
-
Hydrolysis of Ethyl Bromoacetate: If there is moisture in the reaction, ethyl bromoacetate can hydrolyze to bromoacetic acid, which can complicate the reaction and purification. Ensure all reagents and solvents are anhydrous.
-
Dialkylation: Although less common for this substrate, dialkylation at other positions is a possibility. Careful control of stoichiometry is crucial.
-
Minimization Strategies: To minimize impurities, ensure an inert atmosphere (nitrogen or argon), use anhydrous reagents and solvents, and carefully control the reaction temperature.
-
Issue 4: Difficult Purification
-
Question: The crude product is difficult to purify by column chromatography, and the impurities co-elute with the product. What can I do?
-
Answer:
-
Recrystallization: Before resorting to chromatography, attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). This can often remove a significant portion of impurities.
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of ethyl acetate in hexane is often effective.
-
Aqueous Work-up: A thorough aqueous work-up is critical to remove unreacted base and other water-soluble impurities before chromatography.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety precautions for handling the reagents in this synthesis, especially at a larger scale?
-
A1:
-
Ethyl bromoacetate: This is a lachrymator and is toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] In case of skin contact, wash immediately with plenty of water.[2]
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin.[3][4] Handle with extreme care in a fume hood, wearing appropriate gloves.
-
Potassium Carbonate: While less hazardous, it is an irritant.[5][6][7] Avoid inhaling the dust and contact with eyes and skin.[5][6]
-
-
-
Q2: How can I effectively monitor the progress of the reaction on a large scale?
-
A2: For large-scale reactions, taking aliquots for TLC analysis can be cumbersome. Consider using High-Performance Liquid Chromatography (HPLC) for more accurate and quantitative monitoring of the reaction progress. This will allow you to track the consumption of starting material and the formation of the product and any major impurities over time.
-
-
Q3: Are there any alternative, "greener" solvents that can be used for this reaction to minimize the use of DMF?
-
A3: While DMF is highly effective, greener alternatives like dimethyl sulfoxide (DMSO) or acetonitrile can be considered, although they may require optimization of reaction conditions (temperature and time) to achieve comparable yields. Some recent studies also explore the use of more environmentally friendly solvents for similar transformations.
-
-
Q4: What is the most common reason for a decrease in yield when scaling up this reaction?
-
A4: The most common reasons for yield reduction on scale-up are often related to mass and heat transfer limitations. Inefficient stirring on a larger scale can lead to localized "hot spots" or areas of poor mixing, resulting in side reactions or incomplete conversion. Ensuring adequate mixing with an overhead mechanical stirrer is crucial. Inefficient heat transfer can also be an issue, so careful control of the heating mantle or reactor jacket temperature is important.
-
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Quinoxalinone synthesis [organic-chemistry.org]
- 2. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - New synthesis of a late-stage tetracyclic key intermediate of lumateperone [beilstein-journals.org]
- 4. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of synthesized quinoxaline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized quinoxaline derivatives, particularly in cases of low bioactivity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, purification, and biological evaluation of quinoxaline derivatives that may lead to lower-than-expected bioactivity.
Synthesis & Purification
Q1: My quinoxaline synthesis resulted in a low yield and impure product. What are the common causes and solutions?
A1: Low yields and impurities are frequent challenges in quinoxaline synthesis. The most common method, the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, can be affected by several factors:
-
Reaction Conditions: The reaction may require optimization of temperature, time, and catalyst. While some protocols work at room temperature, others may need heating or microwave irradiation to proceed efficiently.[1][2][3] The choice of solvent can also significantly impact the reaction outcome.
-
Side Reactions: The condensation reaction can sometimes lead to the formation of benzimidazoles or other heterocyclic byproducts, especially if the dicarbonyl compound is an α-ketoester or if the reaction conditions are not optimal.[4]
-
Starting Material Quality: The purity of the o-phenylenediamine and the dicarbonyl compound is crucial. Impurities in the starting materials can lead to side reactions and the formation of undesired products.
-
Catalyst Issues: The type and amount of catalyst can affect the reaction rate and yield. While some reactions proceed without a catalyst, others benefit from acidic or metal-based catalysts.[5] However, residual catalyst in the final product can interfere with biological assays.[6]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrates.
-
Purify Starting Materials: Ensure the purity of your o-phenylenediamine and dicarbonyl compound before starting the reaction.
-
Choose the Right Catalyst: If using a catalyst, screen different types and concentrations to maximize yield and minimize side products. Consider using a recyclable, solid-supported catalyst for easier removal.[5]
-
Purification of the Final Product: Thorough purification is essential. Column chromatography on silica gel is a common and effective method.[7][8][9] Recrystallization can also be used to obtain highly pure compounds.[2]
Q2: How can I effectively purify my synthesized quinoxaline derivative to ensure it's free of contaminants that might affect bioactivity?
A2: Proper purification is critical to remove unreacted starting materials, byproducts, and residual catalyst, all of which can interfere with biological assays.
-
Column Chromatography: This is a widely used technique for purifying quinoxaline derivatives. A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a silica gel column. The compound is then eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.[7][8][9]
-
Recrystallization: This method is effective for obtaining highly crystalline and pure products. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly. The desired compound will crystallize out, leaving impurities in the solution.[2]
-
Washing/Extraction: Before column chromatography or recrystallization, it is often beneficial to wash the crude reaction mixture. This can be done by extracting the organic layer with an aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, followed by a brine wash.[8]
Bioactivity & Assay Performance
Q3: My purified quinoxaline derivative shows low or no bioactivity in my assay. What are the potential reasons?
A3: Low bioactivity can stem from issues with the compound itself, the assay, or the biological target.
-
Structural Features (Structure-Activity Relationship - SAR): The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.
-
Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -Cl, -NO2) can significantly influence activity. The optimal substitution pattern depends on the specific biological target.
-
N-Oxides: The presence of 1,4-di-N-oxide groups in the quinoxaline ring has been shown to be important for certain biological activities, such as antimycobacterial activity.
-
-
Compound Solubility: Poor solubility of the compound in the assay medium can lead to an underestimation of its true activity. Ensure your compound is fully dissolved. It may be necessary to use a small amount of a co-solvent like DMSO, but be mindful of its potential effects on the cells or target.
-
Assay Conditions: The parameters of your biological assay, such as cell density, incubation time, and reagent concentrations, should be optimized for your specific experimental setup.
-
Target Expression/Activity: Ensure that the target you are investigating (e.g., a specific enzyme or receptor) is expressed and active in your chosen cell line or assay system.
Troubleshooting Steps:
-
Review the SAR: Compare the structure of your compound to known active quinoxaline derivatives. Consider if modifications to the substituents could enhance activity.
-
Check Solubility: Visually inspect your assay wells to ensure the compound is not precipitating. If solubility is an issue, try different solvents or formulation strategies.
-
Validate Your Assay: Run positive and negative controls to ensure your assay is performing as expected. If possible, use a known active quinoxaline derivative as a reference compound.
-
Confirm Target Presence: Use techniques like Western blotting or qPCR to confirm that your biological target is present and functional in your assay system.
Q4: I have an IC50/MIC value for my compound. How do I interpret this result?
A4: The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are measures of a compound's potency.
-
IC50: This is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. For anticancer agents, IC50 values in the low micromolar (µM) or even nanomolar (nM) range are generally considered promising.
-
MIC: This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Similar to IC50, a lower MIC value indicates a more potent antimicrobial agent.
The interpretation of "good" IC50 or MIC values is context-dependent and varies depending on the specific disease area and the target. It's important to compare your results to those of known drugs or reference compounds in the same assay.
Quantitative Data Summary
The following tables summarize the bioactivity of various quinoxaline derivatives from the literature.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 12 | Human cancer cell lines | 0.19 - 0.51 | - | - |
| Compound III | PC-3 (Prostate) | 4.11 | Doxorubicin | - |
| Compound IV | PC-3 (Prostate) | 2.11 | Doxorubicin | - |
| Compound 6 | MCF-7 (Breast) | 4.23 | Vinblastine | - |
| Compound 6 | HepG2 (Liver) | 16.46 | Vinblastine | - |
| Compound 5a | MCF-7 (Breast) | 10.78 | - | - |
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 | Vancomycin | 4 |
| Compound 5j | Rhizoctonia solani (fungus) | 8.54 | Azoxystrobin | 26.17 |
| Compound 5t | Rhizoctonia solani (fungus) | 12.01 | Azoxystrobin | 26.17 |
| Compound 4, 5a, 9-13 | Gram-positive and negative bacteria | 0.98 - >125 | - | - |
Experimental Protocols
General Synthesis of Quinoxaline Derivatives via Condensation
This protocol describes a general method for the synthesis of quinoxalines by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]
Materials:
-
Substituted o-phenylenediamine
-
Substituted 1,2-dicarbonyl compound (e.g., benzil)
-
Solvent (e.g., ethanol or toluene)
-
Catalyst (optional, e.g., a few drops of acetic acid)
Procedure:
-
Dissolve the o-phenylenediamine (1 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1 mmol) to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
MTT Assay for Anticancer Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxic effect of quinoxaline derivatives on cancer cell lines.[10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Quinoxaline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the quinoxaline derivative in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Agar Well Diffusion Assay for Antimicrobial Activity
This protocol describes the agar well diffusion method for evaluating the antimicrobial activity of quinoxaline derivatives.[13][14][15]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Petri dishes
-
Quinoxaline derivative stock solution (in DMSO)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (DMSO)
-
Sterile cork borer or pipette tip
Procedure:
-
Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of the agar plate.
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Add a fixed volume (e.g., 50 µL) of the quinoxaline derivative solution at a specific concentration into one of the wells.
-
Add the positive and negative controls to separate wells on the same plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Signaling Pathways
Caption: PI3K/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.
Caption: NF-κB signaling pathway and a potential point of inhibition.
Experimental Workflows
Caption: General experimental workflow for quinoxaline synthesis and evaluation.
Caption: A logical workflow for troubleshooting low bioactivity of synthesized compounds.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. One-pot multicomponent synthesis of bioactive molecules with catalysts [wisdomlib.org]
- 7. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline derivative synthesis [bio-protocol.org]
- 9. acgpubs.org [acgpubs.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. researchhub.com [researchhub.com]
- 13. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Refinement of crystallization methods for X-ray quality crystals of quinoxaline esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of crystallization methods for X-ray quality crystals of quinoxaline esters.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the crystallization of quinoxaline esters.
Q1: My quinoxaline ester is not crystallizing at all. What are the initial troubleshooting steps?
A1: When a quinoxaline ester fails to crystallize, several factors could be at play. The initial steps should focus on ensuring the purity of the compound and selecting an appropriate solvent system. Impurities can significantly inhibit crystal formation.[1] Therefore, it is crucial to start with a compound that is as pure as possible.
Common strategies to induce crystallization include:
-
Purity Check: Ensure the quinoxaline ester has been adequately purified prior to crystallization attempts. Techniques like column chromatography can be used to remove impurities.
-
Solvent Screening: The choice of solvent is critical. A good crystallization solvent should dissolve the quinoxaline ester when hot but not when cold. Experiment with a range of solvents with varying polarities. Common solvents for the crystallization of quinoxaline derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexane.[1][2][3]
-
Inducing Nucleation: If the solution remains clear upon cooling, nucleation may be the issue. Try scratching the inside of the glass vial with a glass rod just below the solvent level to create nucleation sites. Adding a seed crystal of the desired compound, if available, can also initiate crystallization.
Q2: My compound "oils out" instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This often happens when the solution is too concentrated or cools too quickly, causing the solute to separate at a temperature above its melting point.
To prevent oiling out:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the concentration. This will lower the saturation point and encourage crystallization to occur at a lower temperature.
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by placing the flask in a Dewar of warm water or by insulating the flask to slow heat loss.
-
Solvent System Modification: If using a mixed solvent system, try adjusting the ratio of the solvents. Sometimes, a slightly different solvent polarity can favor crystal formation over oiling out.
Q3: The crystals I obtained are too small for X-ray diffraction. How can I grow larger crystals?
A3: Growing larger single crystals suitable for X-ray diffraction often requires patience and careful control over the crystallization conditions. The key is to slow down the crystallization process.
Methods to promote the growth of larger crystals include:
-
Slow Evaporation: Use a solvent in which your compound is moderately soluble. Leave the solution in a loosely capped vial in a vibration-free location. The slow evaporation of the solvent will gradually increase the concentration, allowing for the slow growth of larger crystals.
-
Vapor Diffusion: This is a highly effective method for growing high-quality single crystals from small amounts of material. A solution of the quinoxaline ester in a "good" solvent is placed in a small open vial, which is then placed inside a larger sealed container with a more volatile "bad" solvent (antisolvent). The vapor of the bad solvent slowly diffuses into the good solvent, reducing the solubility of the compound and promoting slow crystal growth.
-
Slow Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature. Then, allow the solution to cool to room temperature very slowly. This can be achieved by placing the crystallization vessel in an insulated container.
-
Reduce Nucleation Sites: Ensure that the crystallization vessel is scrupulously clean to minimize the number of nucleation sites. Fewer nucleation sites encourage the growth of larger crystals rather than many small ones.
Q4: My crystals are of poor quality (e.g., needles, plates, twinned). How can I improve their quality?
A4: Crystal morphology and quality are influenced by factors such as the solvent, cooling rate, and the presence of impurities.
To improve crystal quality:
-
Solvent Optimization: Experiment with different solvents or solvent mixtures. The solvent can influence the crystal packing and habit.
-
Control the Cooling Rate: A very slow cooling rate is often crucial for obtaining well-ordered, single crystals.
-
Post-Crystallization Treatments: Techniques like annealing, where a crystal is briefly warmed and then re-cooled, can sometimes improve the internal order of the crystal lattice.
Data Presentation: Crystallization Conditions for Quinoxaline Derivatives
While specific data for a wide range of quinoxaline esters is limited in the literature, the following table summarizes reported crystallization conditions for some quinoxaline derivatives, which can serve as a starting point for developing protocols for quinoxaline esters.
| Compound | Crystallization Method | Solvent System | Observations |
| 2,3-Diphenylquinoxaline | Recrystallization | Ethanol | Formation of white needles.[2][3] |
| 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one | Recrystallization | Ethanol | Yielded crystals suitable for analysis. |
| Ethyl 2-(quinolin-8-yloxy)acetate monohydrate | Recrystallization | Ethanol | Yielded colorless block-like crystals. |
| 2-(2-Thienyl)quinoxaline | Not specified | Not specified | Formed white plates. |
| General Quinoxaline Derivatives | Recrystallization | Ethanol | A common solvent for purification.[2][3] |
Experimental Protocols
Below are detailed methodologies for common crystallization techniques that can be adapted for quinoxaline esters.
Protocol 1: Slow Evaporation
-
Dissolution: Dissolve the purified quinoxaline ester in a suitable solvent in a clean vial. The ideal solvent is one in which the compound is moderately soluble at room temperature.
-
Filtration (Optional): If any insoluble impurities are present, filter the solution through a small cotton plug in a pipette into a clean vial.
-
Evaporation: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for crystal growth.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Protocol 2: Vapor Diffusion
-
Preparation of the Inner Vial: Dissolve the quinoxaline ester in a small amount of a "good" solvent (a solvent in which it is readily soluble) in a small, open vial.
-
Preparation of the Outer Chamber: Place the inner vial inside a larger vial or chamber. Add a layer of a "bad" solvent (an antisolvent in which the compound is insoluble, and which is miscible with the "good" solvent and more volatile) to the bottom of the outer chamber.
-
Sealing: Seal the outer chamber tightly.
-
Diffusion and Crystallization: The more volatile antisolvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the quinoxaline ester and leading to the slow growth of crystals.
-
Monitoring and Harvesting: Monitor the setup for crystal growth over days or weeks. Once crystals of sufficient size and quality have formed, carefully retrieve them.
Protocol 3: Slow Cooling
-
Dissolution: In a clean flask, dissolve the quinoxaline ester in the minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Insulation: Place the flask in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to ensure slow cooling.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the quinoxaline ester will decrease, leading to the formation of crystals.
-
Further Cooling (Optional): If crystallization is incomplete at room temperature, the flask can be moved to a refrigerator or cold room to further decrease the solubility and maximize the yield.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
Mandatory Visualization
Experimental Workflow Diagrams
Caption: Workflow for Slow Evaporation Crystallization.
Caption: Workflow for Vapor Diffusion Crystallization.
Caption: Workflow for Slow Cooling Crystallization.
References
Minimizing impurities in the reaction of 2-oxoquinoxaline with ethyl bromoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate via the N-alkylation of 2-oxoquinoxaline with ethyl bromoacetate. Our aim is to help you minimize impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the reaction of 2-oxoquinoxaline with ethyl bromoacetate?
A1: The most frequently encountered impurities are the O-alkylated isomer (ethyl 2-(2-oxoquinoxalin-1-yloxy)acetate), unreacted 2-oxoquinoxaline, and the dialkylated product. The formation of these impurities is highly dependent on the reaction conditions.
Q2: How can I distinguish between the desired N-alkylated product and the O-alkylated impurity?
A2: Spectroscopic methods are essential for distinguishing between the N- and O-alkylated isomers. In ¹H NMR spectroscopy, the chemical shift of the methylene protons (-CH₂-) attached to the quinoxaline ring system will differ. Typically, the N-CH₂ protons of the desired product will appear at a different chemical shift compared to the O-CH₂ protons of the impurity. Further confirmation can be obtained using techniques like ¹³C NMR, HMBC, and mass spectrometry.
Q3: What is the general mechanism for the N-alkylation of 2-oxoquinoxaline?
A3: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. A base is used to deprotonate the nitrogen atom of the 2-oxoquinoxaline, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion to form the N-alkylated product.
Q4: Is it possible to completely avoid the formation of the O-alkylation impurity?
A4: While complete avoidance can be challenging, reaction conditions can be optimized to significantly favor N-alkylation. The choice of base and solvent plays a crucial role in directing the regioselectivity of the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired N-alkylated product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient base. 4. Poor solubility of reactants. | 1. Increase the reaction time and monitor by TLC. 2. Gradually increase the reaction temperature. For K₂CO₃ in DMF, heating to 50-60 °C can improve the rate. 3. Consider using a stronger base like sodium hydride (NaH) if weaker bases are ineffective, but be mindful of potential side reactions. 4. Ensure the solvent fully dissolves the starting materials. DMF is generally a good choice for this reaction. |
| High percentage of O-alkylated impurity | 1. Use of a "hard" cation from the base (e.g., Na⁺) which can coordinate with the "hard" oxygen atom. 2. Use of a less polar, aprotic solvent. | 1. Use a base with a "softer" cation like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. This generally favors N-alkylation. 2. Employ a polar aprotic solvent such as DMF or DMSO to favor N-alkylation. |
| Formation of a dialkylated product | 1. Use of a strong base in excess (e.g., >1.2 equivalents of NaH). 2. High concentration of ethyl bromoacetate. | 1. Use a milder base like K₂CO₃. If using a strong base like NaH, use it in a controlled amount (e.g., 1.05-1.1 equivalents). 2. Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of ethyl bromoacetate. |
| Unreacted 2-oxoquinoxaline remains | 1. Insufficient amount of base or ethyl bromoacetate. 2. Deactivation of the base by moisture. 3. Short reaction time. | 1. Ensure you are using at least stoichiometric amounts of both the base and ethyl bromoacetate. 2. Use anhydrous solvent and ensure the base has been properly stored to avoid moisture contamination. 3. Extend the reaction time and monitor the consumption of the starting material by TLC. |
| Difficult purification | 1. Similar polarity of N- and O-alkylated products. 2. Presence of multiple impurities. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. 2. Optimize the reaction conditions to minimize the number of side products before attempting purification. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Representative Data)
| Base | Solvent | Temperature (°C) | N-alkylation Yield (%) | O-alkylation (%) | Dialkylation (%) |
| K₂CO₃ | DMF | Room Temp | ~70-80 | < 5 | < 1 |
| K₂CO₃ | Acetone | Reflux | ~50-60 | ~10-15 | < 1 |
| NaH | THF | 0 to Room Temp | ~60-70 | ~10-20 | ~5-10 |
| NaH | DMF | 0 to Room Temp | ~75-85 | ~5-10 | ~5-10 |
| Cs₂CO₃ | DMF | Room Temp | ~75-85 | < 5 | < 1 |
Note: These are representative values based on general principles of N-alkylation of heterocyclic systems and may vary depending on the specific experimental setup.
Experimental Protocols
Key Experiment: N-alkylation of 2-oxoquinoxaline with Ethyl Bromoacetate
Objective: To synthesize ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate with minimal impurities.
Materials:
-
2-oxoquinoxaline
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (for workup and chromatography)
-
Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-oxoquinoxaline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate.
Visualizations
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of a Quinoxalinone Derivative and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial activity of a representative quinoxalinone derivative, Ethyl [6-benzoyl-3-methyl-2(1H)quinoxalinon-1-yl]acetate, and the widely-used fluoroquinolone antibiotic, ciprofloxacin. This objective analysis is supported by experimental data to inform research and development in the pursuit of novel antimicrobial agents.
Disclaimer: Data for a specific isomer, Ethyl [6-benzoyl-3-methyl-2(1H)quinoxalinon-1-yl]acetate, is presented here as a proxy for Ethyl 2-(2-oxoquinoxalin-1-yl)acetate due to the current lack of available antimicrobial studies on the latter. The structural similarities between these compounds, primarily the quinoxalinone core with an N-linked ethyl acetate group, suggest potentially comparable biological activities.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of both compounds is presented below as Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Lower MIC values are indicative of greater antimicrobial potency.
| Microorganism | Ethyl [6-benzoyl-3-methyl-2(1H)quinoxalinon-1-yl]acetate MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 50 | 0.25 - 1.0[1][2][3][4][5] |
| Bacillus subtilis | 25 | 0.03 - 0.125[6][7] |
| Gram-Negative Bacteria | ||
| Escherichia coli | 50 | ≤1[8][9] |
| Pseudomonas aeruginosa | 100 | 0.25 - 1[10][11] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical quantitative method for assessing a compound's antimicrobial activity. The Broth Microdilution Method is a standard and widely accepted protocol for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a two-fold serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is then added to each well. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Materials:
-
Test compounds (this compound and Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Pure cultures of test microorganisms
-
Standardized inoculum of the test microorganism (typically adjusted to a 0.5 McFarland standard)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of each antimicrobial agent is prepared.
-
Serial two-fold dilutions of each agent are made in the broth medium directly in the wells of the 96-well plate. The concentration range should be appropriate to determine the MIC of the specific compound.
-
-
Inoculation:
-
The bacterial inoculum is prepared and standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
-
Incubation:
-
The microtiter plates are incubated at a temperature and duration suitable for the growth of the test microorganism (e.g., 37°C for 16-20 hours for many bacteria).
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected for turbidity, which indicates bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
References
- 1. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Quinoxaline-Based Therapeutics: A Comparative Analysis of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate Derivatives
A deep dive into the structure-activity relationships of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate derivatives reveals a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in navigating this dynamic field.
The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has long been a focal point in medicinal chemistry due to its wide range of biological activities.[1][2][3] Among the myriad of quinoxaline derivatives, those featuring a 2-oxoquinoxalin-1-yl)acetate moiety have emerged as a particularly interesting class with significant potential in anticancer, antimicrobial, and anti-inflammatory applications.[4][5][6] This guide dissects the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance against various biological targets and outlining the experimental methodologies crucial for their evaluation.
Comparative Biological Activity
The therapeutic efficacy of this compound derivatives is intricately linked to the nature and position of substituents on the quinoxaline ring. Modifications at various positions can profoundly influence their biological activity, selectivity, and pharmacokinetic properties.
Anticancer Activity
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their cytotoxic effects against a range of cancer cell lines.[7][8][9][10][11][12] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as EGFR, COX-2, and topoisomerase II.[4][7][9]
A study on novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors revealed that compounds 11 and 13 exhibited potent anticancer activity against three cancer cell lines with IC50 values ranging from 0.81 µM to 2.91 µM.[4] Another series of 2,4-disubstituted benzo[g]quinoxaline derivatives showed good cytotoxic activity against the breast cancer cell line MCF-7, with compound 3 displaying an IC50 value of 2.89 µM.[7]
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Derivative 11 | Multiple | 0.81 - 2.91 | [4] |
| Derivative 13 | Multiple | 0.81 - 2.91 | [4] |
| Derivative 3 | MCF-7 | 2.89 | [7] |
| Derivative 6 | HCT-116 | 6.18 | [8] |
| Derivative 6 | MCF-7 | 5.11 | [8] |
| Doxorubicin (Reference) | MCF-7 | 2.01 | [7] |
Table 1: Comparative Anticancer Activity of Selected Quinoxaline Derivatives.
Antimicrobial Activity
The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents.[1][6][13][14][15] Derivatives have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[6][13][14] The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
In a study evaluating new quinoxaline derivatives, compounds 5c , 5d , 7a , and 7c were found to be highly active against both Gram-positive and Gram-negative bacteria.[13] Another investigation into quinoxalin-2(1H)-one derivatives demonstrated that compound IIIb was highly active against E. coli, while compounds IIId and IIIc were effective against P. aeruginosa and S. aureus, respectively.
| Compound/Derivative | Target Microorganism | Zone of Inhibition (mm) | Reference |
| Derivative 5c, 5d, 7a, 7c | Gram-positive & Gram-negative bacteria | Not specified | [13] |
| Derivative IIIb | E. coli | > 14 | [1] |
| Derivative IIId | P. aeruginosa | > 14 | [1] |
| Derivative IIIc | S. aureus | > 14 | [1] |
| Ciprofloxacin (Standard) | Gram-positive & Gram-negative bacteria | Not specified | [13] |
Table 2: Comparative Antimicrobial Activity of Selected Quinoxaline Derivatives.
Experimental Protocols
The reliable evaluation of the biological activity of these derivatives hinges on standardized and well-defined experimental protocols.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells per well and incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[7]
-
Compound Treatment: The cells are then treated with different concentrations of the synthesized quinoxaline derivatives and incubated for an additional 24 hours.[7]
-
MTT Addition: After the treatment period, MTT dye is added to each well, and the plates are incubated for 4 hours at 37°C.[7]
-
Formazan Solubilization: The resulting purple formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.[7]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
The agar disc diffusion method is a standard technique used to determine the antimicrobial activity of chemical substances.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an agar plate.[13]
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disk ) and placed on the agar surface.[13]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).[1]
Structure-Activity Relationship (SAR) Workflow
The systematic exploration of SAR is fundamental to optimizing the therapeutic potential of the quinoxaline scaffold. This process involves the synthesis of a library of derivatives with specific structural modifications and the subsequent evaluation of their biological activities.
Caption: A generalized workflow for structure-activity relationship (SAR) studies of quinoxaline derivatives.
The SAR of quinoxaline derivatives often reveals that the presence of specific functional groups is crucial for their biological activity. For instance, the introduction of a hydrazone or hydrazide group has been shown to be essential for both anticancer and COX-2 inhibitory activities.[16] Furthermore, lipophilic electron-withdrawing groups, such as chlorine, can enhance anticancer activity, while polar donating groups tend to decrease it.[16] The strategic placement of substituents on the quinoxaline ring allows for the fine-tuning of the compound's properties to achieve desired therapeutic effects.
Future Directions
The field of quinoxaline chemistry continues to be a vibrant area of research with immense therapeutic potential. Future efforts should focus on:
-
Elucidation of Mechanisms: Deeper investigation into the molecular mechanisms of action to identify novel cellular targets.
-
Improving Selectivity: Designing derivatives with higher selectivity towards cancer cells or microbial pathogens to minimize off-target effects and toxicity.
-
In Vivo Studies: Translating promising in vitro results into in vivo animal models to assess efficacy, pharmacokinetics, and safety profiles.
-
Combinatorial Approaches: Exploring the synergistic effects of quinoxaline derivatives in combination with existing therapeutic agents.
By leveraging the insights gained from SAR studies and employing rational drug design principles, the development of next-generation quinoxaline-based therapeutics holds great promise for addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 9. tandfonline.com [tandfonline.com]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 12. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 15. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxaline Derivatives Show Promise in Silico: A Comparative Docking Analysis Against Known Inhibitors
A comprehensive in-silico analysis of various quinoxaline derivatives reveals their significant potential as potent inhibitors for a range of therapeutic targets, with some derivatives exhibiting superior or comparable binding affinities to established drugs. These findings, derived from multiple independent docking studies, underscore the promise of the quinoxaline scaffold in the development of novel therapeutics for cancer, diabetes, and inflammatory diseases.
This comparative guide synthesizes data from several studies to provide a clear overview of the docking performance of various quinoxaline derivatives against key biological targets. The data is presented alongside the performance of known inhibitors, offering a direct comparison of their potential efficacy.
Comparative Docking Performance
The following table summarizes the key quantitative data from various molecular docking studies. It includes the biological target, the quinoxaline derivatives studied, their reported binding affinities (in kcal/mol) or IC50 values (in µM or nM), and a comparison with the performance of known inhibitors.
| Biological Target | Quinoxaline Derivative(s) | Binding Affinity (kcal/mol) / IC50 | Known Inhibitor | Binding Affinity (kcal/mol) / IC50 of Known Inhibitor | Reference |
| PARP-1 | Compounds 8a, 5 | IC50: 2.31 nM, 3.05 nM | Olaparib | IC50: 4.40 nM | [1] |
| c-Met Kinase | Various Derivatives | Not explicitly stated in abstract | Not explicitly stated in abstract | Not explicitly stated in abstract | [2] |
| VEGFR-2 | Compounds III, IV | -15.63, -17.11 kcal/mol | Not specified | Not specified | [3][4] |
| EGFR | Compounds 4a, 13 | IC50: 0.3 µM, 0.4 µM | Erlotinib | Not specified | [5][6] |
| COX-2 | Compounds 11, 13 | IC50: 0.62 µM, 0.46 µM | Not specified | Not specified | [5] |
| α-glucosidase | NPOQA | -6.5 kcal/mol | Acarbose | Not specified | [7] |
| α-amylase | NPOQA | -6.9 kcal/mol | Acarbose | Not specified | [7] |
| EGFR | Compound IVd | -12.03 kcal/mol | Doxorubicin | Not specified | [8] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The methodologies employed in the cited studies generally adhere to a standardized workflow for molecular docking simulations. This process is crucial for predicting the binding orientation and affinity of a ligand (in this case, a quinoxaline derivative) to the active site of a target protein.
1. Preparation of the Receptor:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The structure is then energy minimized to relieve any steric clashes and to achieve a more stable conformation.
2. Ligand Preparation:
-
The 2D structures of the quinoxaline derivatives and known inhibitors are drawn using chemical drawing software.
-
These 2D structures are converted into 3D structures.
-
The ligands are then subjected to energy minimization to obtain their most stable three-dimensional conformation.
3. Molecular Docking Simulation:
-
A docking software (e.g., AutoDock, AutoDock Vina) is used to perform the simulation.[3][9]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The software then systematically explores different conformations and orientations of the ligand within the defined active site, calculating the binding energy for each pose.
-
The pose with the lowest binding energy is typically considered the most favorable binding mode.
4. Analysis of Results:
-
The docking results are analyzed to determine the binding affinity (docking score) and to visualize the interactions between the ligand and the protein's active site residues.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified to understand the molecular basis of the binding.
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow of a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
This systematic approach allows for the rapid and efficient screening of large compound libraries, prioritizing promising candidates for further experimental validation. The consistent outperformance or comparable performance of quinoxaline derivatives against known inhibitors in these in-silico studies strongly supports their continued investigation as a versatile scaffold for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 4. Molecular Docking Approach of Some Quinoxaline Derivatives as Anticancer Agents Targeting VEGFR-2. [journals.ekb.eg]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate Analogs: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro and in vivo efficacy of ethyl 2-(2-oxoquinoxalin-1-yl)acetate analogs and related quinoxaline derivatives. The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] This document summarizes key quantitative data, details common experimental methodologies, and illustrates potential signaling pathways to aid in the research and development of this promising class of compounds.
Data Presentation: In Vitro Efficacy of Quinoxaline Derivatives
| Compound ID/Reference | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | 4-methyl-3-oxo-N'-(3-oxo-3-phenylpropanoyl)-3,4-dihydroquinoxaline-2-carbohydrazide | MCF-7 (Breast) | 0.81 | [2] |
| HepG2 (Liver) | 1.23 | [2] | ||
| HCT-116 (Colon) | 2.91 | [2] | ||
| Compound 13 | Not explicitly drawn, described as a phenyl isothiocyanate derivative | MCF-7 (Breast) | 1.02 | [2] |
| HepG2 (Liver) | 0.95 | [2] | ||
| HCT-116 (Colon) | 1.34 | [2] | ||
| Compound 4a | Isatin derivative of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide | MCF-7 (Breast) | 3.21 | [2] |
| HepG2 (Liver) | 4.54 | [2] | ||
| HCT-116 (Colon) | 3.87 | [2] | ||
| Compound VIIIc | 1-(4-chlorophenyl)-3-(4-((3-methylquinoxalin-2-yl)amino)phenyl)urea | HCT-116 (Colon) | 2.5 | [1] |
| Compound XVa | N-(4-chlorophenyl)-3-((3-chloroquinoxalin-2-yl)amino)benzamide | HCT-116 (Colon) | 4.4 | [1] |
| MCF-7 (Breast) | 5.3 | [1] | ||
| Compound 15 | Quinoxaline-2(1H)-one derivative | MCF-7 (Breast) | 2.20 | [3] |
| HepG2 (Liver) | 5.30 | [3] | ||
| HCT-116 (Colon) | 5.50 | [3] | ||
| Compound 17b | Quinoxaline-2(1H)-one derivative | MCF-7 (Breast) | Not specified | [3] |
| HepG2 (Liver) | Not specified | [3] | ||
| HCT-116 (Colon) | Not specified | [3] |
Note: The structures for some compounds are described textually in the source material. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Efficacy: A Data Gap
A comprehensive search of the scientific literature did not yield specific in vivo efficacy data for a homologous series of this compound analogs that directly correlates with in vitro studies. While the in vitro data strongly suggests the potential of quinoxaline derivatives as anticancer agents, further preclinical studies using animal models are necessary to establish their in vivo efficacy, pharmacokinetic profiles, and safety. The experimental protocol for a standard in vivo xenograft model is provided below to guide future research in this area.
Experimental Protocols
In Vitro Cell Viability: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound analogs or other test compounds
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Efficacy: Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of test compounds in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to promote tumor growth. Subcutaneously inject approximately 1-10 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor volume regularly by measuring the length and width with calipers and calculating the volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage, intraperitoneal injection) and the vehicle control according to the predetermined dosing schedule and route.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and histopathological examination.
Potential Signaling Pathways
Quinoxaline derivatives have been reported to exert their anticancer effects through the inhibition of various signaling pathways critical for tumor growth and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are two prominent targets.[2][3]
EGFR Signaling Pathway
The EGFR pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many cancers.
Caption: EGFR signaling pathway and potential inhibition by quinoxaline analogs.
VEGFR Signaling Pathway
The VEGFR pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: VEGFR signaling pathway and potential inhibition by quinoxaline analogs.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticancer compounds, from in vitro screening to in vivo efficacy studies.
Caption: A generalized workflow for preclinical anticancer drug discovery.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Quinoxaline Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer mechanisms of quinoxaline compounds against established alternatives. Detailed experimental data, protocols, and visual pathway representations are presented to facilitate a deeper understanding of their therapeutic promise.
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, exhibiting a wide range of pharmacological activities.[1][2] These compounds exert their effects through diverse mechanisms, including the inhibition of key cellular processes such as cell proliferation, angiogenesis, and DNA replication, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[3][4] This guide offers a comparative analysis of their performance, supported by experimental data, against commonly used chemotherapeutic agents.
Comparative Anticancer Activity of Quinoxaline Derivatives
The in vitro cytotoxic activity of various quinoxaline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. For comparison, the IC50 values of the conventional anticancer drugs, Doxorubicin and Cisplatin, are also provided.
| Compound/Drug | Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| Quinoxaline Derivatives | ||||
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition | [5] |
| Compound 12 | (Various) | 0.19 - 0.51 | Tubulin Polymerization Inhibition | [6] |
| Compound 11 | MCF-7 (Breast) | 0.81 | EGFR & COX-2 Inhibition | [3] |
| HepG2 (Liver) | 1.23 | [3] | ||
| HCT-116 (Colon) | 2.11 | [3] | ||
| Compound 13 | MCF-7 (Breast) | 1.11 | EGFR & COX-2 Inhibition | [3] |
| HepG2 (Liver) | 2.91 | [3] | ||
| HCT-116 (Colon) | 1.52 | [3] | ||
| Compound VIIIc | HCT-116 (Colon) | 2.5 | Induces G2/M cell cycle arrest | [7] |
| MCF-7 (Breast) | 9 | [7] | ||
| Compound 17b | MCF-7 (Breast) | 2.3 | VEGFR-2 Inhibition | [8] |
| HepG2 (Liver) | 2.8 | [8] | ||
| Standard Chemotherapeutics | ||||
| Doxorubicin | HCT-116 (Colon) | 0.3657 - 4.99 | Topoisomerase II Inhibition, DNA Intercalation | [9] |
| HepG2 (Liver) | 0.676 - 7.3 | [9] | ||
| HeLa (Cervical) | 1.91 | [10] | ||
| MCF-7 (Breast) | 2.5 | [11] | ||
| Cisplatin | HeLa (Cervical) | 12.3 - 22.4 | DNA Cross-linking | [12] |
| HepG2 (Liver) | 7.7 - 25.5 | [12] |
Key Anticancer Mechanisms of Quinoxaline Compounds
Quinoxaline derivatives have been shown to target multiple signaling pathways and cellular processes implicated in cancer progression. The primary mechanisms include:
-
Enzyme Inhibition: A significant number of quinoxaline compounds function as inhibitors of crucial enzymes involved in cancer cell growth and survival. These include:
-
Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) are key targets.[13][14] Inhibition of these kinases disrupts signaling pathways that promote tumor angiogenesis and cell proliferation.
-
Topoisomerase II: This enzyme is essential for DNA replication and repair. Quinoxaline derivatives can inhibit its function, leading to DNA damage and apoptosis.[5][15]
-
-
Disruption of Microtubule Dynamics: Some quinoxaline compounds inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[6] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Induction of Apoptosis: Quinoxaline compounds can trigger programmed cell death through various mechanisms, including the upregulation of pro-apoptotic proteins (e.g., p53, caspases) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[4][5]
-
Cell Cycle Arrest: By interfering with different cell cycle checkpoints, these compounds can halt the proliferation of cancer cells.[7]
Below is a diagram illustrating the major signaling pathways targeted by quinoxaline compounds.
Caption: Major anticancer mechanisms of quinoxaline compounds.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed protocols for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline compound or control drug (e.g., Doxorubicin, Cisplatin) and incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the quinoxaline compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the quinoxaline compound and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
Reaction Setup: In a kinase assay buffer, combine recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Compound Addition: Add the quinoxaline compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time to allow for phosphorylation of the substrate.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.
-
Data Analysis: Determine the IC50 value of the compound for VEGFR-2 inhibition.
Topoisomerase II Inhibition Assay
This assay determines the inhibitory effect of a compound on the DNA relaxation activity of topoisomerase II.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II enzyme, and assay buffer.
-
Compound Incubation: Add the quinoxaline compound to the reaction mixture and incubate.
-
DNA Relaxation: Initiate the reaction by adding ATP and incubate to allow the enzyme to relax the supercoiled DNA.
-
Gel Electrophoresis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Analysis: Visualize the DNA bands under UV light. An effective inhibitor will prevent the conversion of supercoiled DNA to its relaxed form.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Protocol:
-
Tubulin Preparation: Use purified tubulin and induce polymerization by adding GTP and incubating at 37°C.
-
Compound Addition: Add the quinoxaline compound to the tubulin solution before initiating polymerization.
-
Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.
-
Data Analysis: Compare the polymerization curves of treated samples with the untreated control to determine the inhibitory effect. An inhibitor will reduce the rate and extent of tubulin polymerization.[16]
References
- 1. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 12. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 13. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
A Comparative Guide to the Synthetic Routes of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate
For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of the primary synthetic routes for Ethyl 2-(2-oxoquinoxalin-1-yl)acetate, a valuable scaffold in medicinal chemistry. We will delve into two prominent methods: direct N-alkylation of quinoxalin-2(1H)-one and a sequential synthesis commencing from o-phenylenediamine. This guide will present detailed experimental protocols, a quantitative comparison of the routes, and visual diagrams of the synthetic pathways to aid in selecting the most suitable method for your research needs.
Route 1: Direct N-Alkylation of Quinoxalin-2(1H)-one
This approach is a straightforward and widely employed method for the synthesis of N-substituted quinoxalinones. It involves the direct alkylation of the nitrogen atom of the quinoxalin-2(1H)-one ring with an appropriate ethyl haloacetate.
Experimental Protocol
To a solution of quinoxalin-2(1H)-one in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), a base, typically potassium carbonate (K₂CO₃), is added. The mixture is stirred to facilitate the deprotonation of the amide nitrogen. Subsequently, ethyl bromoacetate or ethyl chloroacetate is added, and the reaction is stirred at room temperature or with gentle heating until completion. The use of a phase-transfer catalyst, like tetra-n-butylammonium bromide (TBAB), can enhance the reaction rate and yield. Upon completion, the reaction mixture is typically filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography. A similar procedure for a methylated analog resulted in a 72% yield after 24 hours at room temperature[1].
Route 2: Sequential Synthesis from o-Phenylenediamine
This two-step route offers an alternative approach, starting from the readily available o-phenylenediamine. The first step involves the construction of the quinoxalin-2(1H)-one core, which is then followed by N-alkylation as described in Route 1.
Experimental Protocol
Step 1: Synthesis of Quinoxalin-2(1H)-one
A common method for the synthesis of quinoxalin-2(1H)-one is the condensation of o-phenylenediamine with a glyoxylic acid derivative. In a typical procedure, a solution of o-phenylenediamine in a protic solvent like ethanol is treated with ethyl glyoxalate. The reaction mixture is then heated to reflux. The product, quinoxalin-2(1H)-one, often precipitates from the solution upon cooling and can be isolated by filtration and washing.
Step 2: N-Alkylation of Quinoxalin-2(1H)-one
The quinoxalin-2(1H)-one obtained from Step 1 is then subjected to N-alkylation following the same protocol as described in Route 1. This involves reacting it with ethyl bromoacetate or ethyl chloroacetate in the presence of a base like potassium carbonate in a solvent such as DMF.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two synthetic routes, providing a basis for comparison in terms of efficiency and resource requirements.
| Parameter | Route 1: Direct N-Alkylation | Route 2: Sequential Synthesis |
| Starting Materials | Quinoxalin-2(1H)-one, Ethyl bromoacetate/chloroacetate | o-Phenylenediamine, Ethyl glyoxalate, Ethyl bromoacetate/chloroacetate |
| Key Reagents | K₂CO₃, DMF, (optional: TBAB) | Ethanol, K₂CO₃, DMF |
| Number of Steps | 1 | 2 |
| Typical Yield | Good to Excellent (e.g., ~72% for an analogous compound[1]) | Variable, dependent on the yield of each step |
| Reaction Time | Typically 12-24 hours | Step 1: 1-3 hours; Step 2: 12-24 hours |
| Purification | Recrystallization or Column Chromatography | Filtration and Recrystallization/Column Chromatography for each step |
Visualization of Synthetic Pathways
To further clarify the reaction schemes, the following diagrams were generated using the DOT language.
Caption: Synthetic pathway for Route 1: Direct N-Alkylation.
Caption: Synthetic pathway for Route 2: Sequential Synthesis.
Conclusion
Both synthetic routes presented are viable for the preparation of this compound.
-
Route 1 (Direct N-Alkylation) is the more direct and efficient method if the starting material, quinoxalin-2(1H)-one, is commercially available and affordable. Its single-step nature simplifies the experimental procedure and purification process.
The choice between these two routes will ultimately depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For rapid synthesis and proof-of-concept studies, Route 1 is preferable. For large-scale production where cost-effectiveness of starting materials is a primary concern, Route 2 may be the more strategic choice.
References
Benchmarking the stability of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate against other esters
A Comparative Guide to the Stability of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. For APIs containing ester functional groups, such as this compound, susceptibility to degradation via pathways like hydrolysis can pose significant challenges during drug development.[1][2][3] This guide provides a comparative benchmark of the stability of this compound against other common esters, supported by established experimental protocols and data from the scientific literature.
The quinoxaline core is generally associated with high thermal stability.[4][5] However, the ester functional group is the primary site of potential chemical instability. The stability of an ester is significantly influenced by the nature of its alcohol and acyl components, as well as by environmental factors like pH and temperature.[6][7] This comparison focuses on hydrolytic stability, a primary degradation pathway for ester-containing compounds.[2][3]
Comparative Stability of Common Esters
To contextualize the stability of an ethyl ester, it is useful to compare its hydrolysis rate to that of other common alkyl esters. The rate of ester hydrolysis can be described by the following equation, which accounts for acid-catalyzed (kₐ), neutral (kₙ), and base-catalyzed (kₑ) mechanisms:
kh = kA[H+] + kN + kB[OH-]
The overall pseudo-first-order rate constant (kh) is pH-dependent.[8] The table below summarizes the hydrolysis rate constants and estimated half-lives for various esters under neutral pH conditions, providing a baseline for comparison.
| Ester Type | R1 | R2 | kₐ (M⁻¹s⁻¹) | kₙ (s⁻¹) | kₑ (M⁻¹s⁻¹) | t½ (pH 7) |
| Methyl Ester | Methyl | Acetyl | 1.1 x 10⁻⁴ | 1.5 x 10⁻¹⁰ | 0.11 | 2 years |
| Ethyl Ester | Ethyl | Acetyl | - | - | - | - |
| tert-Butyl Ester | Methyl | tert-butyl | 1.3 x 10⁻⁴ | 1.5 x 10⁻³ | - | 140 years |
| Phenyl Ester | Methyl | Phenyl | 7.8 x 10⁻⁵ | 6.6 x 10⁻⁸ | 1.4 | 38 days |
| Activated Ester | Methyl | 2,4-dinitrophenyl | 1.1 x 10⁻⁵ | - | - | 10 hours |
| Data sourced from literature[8]. A direct comparison for Ethyl Acetate was not provided in the source, but its stability is generally considered comparable to Methyl Acetate under similar conditions. |
Based on general chemical principles, ethyl esters exhibit stability similar to methyl esters. The bulky tert-butyl group in tert-butyl esters provides significant steric hindrance, drastically slowing the rate of nucleophilic attack at the carbonyl carbon and making them exceptionally stable against hydrolysis, especially under basic conditions.[9] Conversely, phenyl esters are more reactive due to the electron-withdrawing nature of the phenyl group, which makes the carbonyl carbon more electrophilic.
For This compound , the stability is primarily dictated by the ethyl ester group. Its susceptibility to hydrolysis is expected to be comparable to that of other simple ethyl and methyl esters. The quinoxaline moiety is unlikely to confer significant electronic protection to the ester group. Therefore, careful formulation and pH control are essential to ensure its stability in aqueous environments.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a series of forced degradation studies should be conducted.[1][10][11] These studies expose the compound to stress conditions more severe than those it would typically encounter during storage and use, allowing for the rapid identification of degradation products and pathways.[12]
Forced Degradation Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a typical forced degradation study.
Hydrolytic Stability
-
Objective: To assess degradation in acidic and basic conditions.
-
Protocol:
-
Prepare solutions of this compound in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Incubate the solutions at an elevated temperature (e.g., 40-80°C) for a defined period (e.g., up to 72 hours).[10]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Neutralize the samples immediately to halt the degradation reaction.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and any degradation products.[13]
-
Oxidative Stability
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Protocol:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[10]
-
Store the solution at room temperature, protected from light, for a specified duration.
-
Analyze samples at various time points by HPLC.
-
Thermal Stability
-
Objective: To determine the effect of heat on the solid-state and solution stability.
-
Protocol:
-
For solid-state analysis, expose the powdered compound to dry heat (e.g., 80°C) in a calibrated oven.
-
For solution analysis, heat a solution of the compound in a suitable solvent under reflux.
-
Analyze samples at predetermined intervals. Quinoxaline derivatives are often reported to have high thermal stability.[4]
-
Photostability
-
Objective: To assess degradation upon exposure to light.
-
Protocol:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[11]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Primary Degradation Pathway: Ester Hydrolysis
The principal degradation mechanism for this compound is expected to be hydrolysis, which can be catalyzed by either acid or base.[2][14]
Mechanism of Ester Hydrolysis
The diagram below illustrates the general mechanisms for acid- and base-catalyzed hydrolysis of an ester.
Caption: General mechanisms for ester hydrolysis.
-
Base-Catalyzed Hydrolysis: This is an irreversible process where a hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and an alcohol.[14] This reaction is typically faster than acid-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction. The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[14][15] The reaction yields a carboxylic acid and an alcohol. To drive the reaction to completion, an excess of water is required.[14]
Conclusion
The stability profile of This compound is primarily governed by its ethyl ester functional group. Its susceptibility to hydrolysis is expected to be comparable to other simple alkyl esters like methyl and ethyl acetate. It is significantly more labile than sterically hindered esters such as tert-butyl acetate but more stable than activated esters like phenyl esters. While the quinoxaline core suggests good thermal stability, the compound's stability in solution will be highly dependent on pH.
For drug development professionals, this necessitates careful consideration of formulation strategies, such as pH control with buffering agents, protection from moisture, and selection of appropriate storage conditions to mitigate hydrolytic degradation and ensure the product's quality, safety, and efficacy throughout its shelf life.[6][10] The experimental protocols outlined provide a robust framework for empirically verifying the stability of this and other related compounds.
References
- 1. acdlabs.com [acdlabs.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. industrialpharmacist.com [industrialpharmacist.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 8. web.viu.ca [web.viu.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. onyxipca.com [onyxipca.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of Antibody Cross-Reactivity in Quinoxaline Immunoassays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of antibody performance in detecting quinoxaline compounds. It delves into the cross-reactivity of antibodies raised against various quinoxaline haptens, supported by experimental data and detailed methodologies to aid in the selection and development of specific and sensitive immunoassays.
Quinoxalines are a class of synthetic antibacterial drugs widely used in veterinary medicine.[1] Due to concerns about potential carcinogenicity and mutagenicity, regulatory bodies have established maximum residue limits for these compounds in food products of animal origin.[2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective method for screening quinoxaline residues.[3] The specificity of these assays is critically dependent on the characteristics of the antibodies used, especially their cross-reactivity with various quinoxaline analogues and their metabolites.
This guide compares the cross-reactivity profiles of different polyclonal and monoclonal antibodies generated against specific quinoxaline haptens, providing valuable insights for the development of targeted and broad-spectrum quinoxaline detection methods.
Performance Comparison of Anti-Quinoxaline Antibodies
The specificity of antibodies developed for quinoxaline immunoassays is a crucial parameter, determining their suitability for detecting a specific target analyte or a group of related compounds. The following table summarizes the cross-reactivity data from various studies, highlighting the performance of different antibodies against a range of quinoxaline derivatives.
| Antibody Target (Hapten) | Antibody Type | Target Analyte | IC50 (µg/L) | Cross-Reactivity (%) | Reference |
| N-butylquinoxaline-2-carboxamide | Polyclonal | N-butylquinoxaline-2-carboxamide | 7.75 | 100 | [2] |
| Desoxymequindox (DMEQ) | Monoclonal | Desoxymequindox (DMEQ) | 2.84 | 100 | [1] |
| MQCA–PABA | 44 | [1] | |||
| DOLA | 27 | [1] | |||
| MQCA | 2 | [1] | |||
| DQCT | 1.3 | [1] | |||
| QCA | 1 | [1] | |||
| DCBX, DCYX, N1-DCYX, N4-DCYX, MEQ | < 0.1 | [1] | |||
| 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | Monoclonal | 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | 3.1 (µg/kg) | 100 | [4] |
| Olaquindox (OLA), Mequindox (MEQ), and Quincetone (QCT) | Monoclonal (2F3) | Olaquindox (OLA) | 1.03 (ng/ml) | 100 | [5] |
| Mequindox (MEQ) | 1.54 (ng/ml) | 66.9 | [5] | ||
| Quincetone (QCT) | 1.73 (ng/ml) | 59.5 | [5] | ||
| Carbadox | 0.9 | [5] |
IC50: The half-maximal inhibitory concentration, representing the concentration of the analyte that causes a 50% reduction in the assay signal. A lower IC50 value indicates a higher sensitivity of the antibody. Cross-Reactivity (%): The degree to which an antibody binds to compounds other than the target analyte, calculated relative to the binding of the target analyte (100%).
Experimental Methodologies
The generation of specific antibodies and the development of sensitive immunoassays involve a series of well-defined experimental procedures. Below are the key protocols employed in the cited studies.
Hapten Synthesis and Immunogen Preparation
Small molecules like quinoxalines are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. This process involves:
-
Hapten Design and Synthesis: Haptens are designed to expose a common structural feature of the target quinoxaline(s). Reactive groups are incorporated to facilitate conjugation with carrier proteins.[1] For instance, 3-methyl-quinoxaline-2-carboxylic acid (MQCA) and desoxymequindox (DMEQ) have been used as precursor substances for hapten synthesis.[1][4]
-
Carrier Protein Conjugation: The synthesized haptens are covalently linked to carrier proteins such as bovine serum albumin (BSA) for immunization (immunizing conjugate) or ovalbumin (OVA) for assay development (coating antigen).[1] The active ester method using N-hydroxysuccinimide (NHS) is a common conjugation technique.[1]
Antibody Production
Both polyclonal and monoclonal antibodies have been successfully generated for quinoxaline detection.
-
Polyclonal Antibody Production: Female New Zealand white rabbits are typically immunized with the immunizing conjugate.[2] The immunization schedule involves an initial injection followed by several booster injections over a period of weeks. Blood is collected periodically to screen for antibody titers.
-
Monoclonal Antibody Production: Female BALB/c mice are immunized with the immunizing conjugate.[4] After a suitable immune response is achieved, spleen cells from the immunized mice are fused with myeloma cells (e.g., Sp2/0) to produce hybridoma cells. These hybridomas are then screened to identify clones that secrete antibodies with the desired specificity and sensitivity.[4]
Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)
The ic-ELISA is the most common format for the detection of small molecules like quinoxalines. The principle of this assay is the competition between the free analyte in the sample and the hapten-protein conjugate (coating antigen) for a limited number of antibody binding sites.
The general steps are as follows:
-
Coating: Microtiter plates are coated with the coating antigen (e.g., DMEQ–AOAA–OVA).[1]
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competitive Reaction: A mixture of the antibody and the sample (or standard) is added to the wells. The free quinoxaline analyte in the sample competes with the coated antigen for binding to the antibody.
-
Washing: Unbound reagents are removed by washing the plate.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically binds to the primary antibody is added.
-
Washing: Unbound secondary antibody is washed away.
-
Substrate Reaction: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Visualizing the Workflow and Assay Principle
To better illustrate the processes involved in generating and utilizing anti-quinoxaline antibodies, the following diagrams are provided.
Caption: Experimental workflow for the generation and application of anti-quinoxaline antibodies.
Caption: Principle of an indirect competitive ELISA for quinoxaline detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of an indirect competitive enzyme-linked immunosorbent assay for monitoring quinoxaline-2-carboxylic acid in the edible tissues of animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Monoclonal antibody production and indirect competitive enzyme-linked immunosorbent assay development of 3-methyl-quinoxaline-2-carboxylic acid based on novel haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of quinoxaline antibiotics in fish feed by enzyme-linked immunosorbent assay using a monoclonal antibody - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Activity of Quinoxaline Isomers
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][2][3] The therapeutic potential of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline core. This guide provides a comparative analysis of the biological activity of quinoxaline isomers, with a focus on how the positional variation of substituents impacts their anticancer and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in the rational design of more potent and selective therapeutic agents.
Anticancer Activity: A Tale of Two Positions
The substitution pattern on the quinoxaline ring is a critical determinant of its anticancer activity. Even minor changes in the position of a functional group can lead to significant differences in potency and mechanism of action.
Comparative Anticancer Potency of Substituted Quinoxaline Isomers
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoxaline isomers against different cancer cell lines. This data highlights the structure-activity relationship (SAR) where the position of substituents plays a key role.
| Compound/Isomer | Substituent(s) | Position(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | Chloro | 6 | HCT116 | 2.5 | [2] |
| Chloro | 7 | HCT116 | >10 | [2] | |
| Series 2 | Nitro | 6 | MCF-7 | 9.0 | [2] |
| Nitro | 7 | MCF-7 | 22.11 | [2] | |
| Series 3 | Bromo | 6,7-dibromo | A549 | 9.32 | [4] |
| Nitro | 6-nitro | A549 | >50 | [4] | |
| Series 4 | Phenyl | 2-phenyl | SK-N-SH | 26.9 | [5][6] |
| Phenyl | 3-phenyl | SK-N-SH | >30 | [5][6] |
Key Observations:
-
Positions 6 and 7: Electron-withdrawing groups at position 6 of the quinoxaline ring generally confer greater anticancer activity compared to substitution at position 7.[2] For instance, a chloro-substituted quinoxaline is significantly more potent against the HCT116 colon cancer cell line when the chlorine atom is at the 6-position compared to the 7-position.[2] Similarly, a nitro group at position 6 results in a lower IC50 value against the MCF-7 breast cancer cell line than when it is at position 7.[2] Conversely, electron-donating groups like methyl (CH3) and methoxy (OCH3) tend to decrease the anticancer activity.[2]
-
Positions 2 and 3: The substitution pattern on the pyrazine ring of the quinoxaline scaffold also plays a crucial role. For example, in a series of oxiranyl-quinoxaline derivatives, the trans isomers with a substituent at the 2-position showed better antiproliferative activity against neuroblastoma cell lines (SK-N-SH and IMR-32) than their cis counterparts.[5][6]
Experimental Protocols for Anticancer Assays
The anticancer activity of the quinoxaline isomers is typically evaluated using the following standard protocols:
MTT Cell Viability Assay:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline isomers for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The viable cells metabolize the MTT into purple formazan crystals, which are then solubilized using a suitable solvent like dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]
Apoptosis Assays (e.g., Annexin V-FITC):
To determine if the anticancer activity is due to the induction of programmed cell death (apoptosis), assays like Annexin V-FITC staining are performed.
-
Cell Treatment: Cancer cells are treated with the quinoxaline isomers at their IC50 concentrations for a defined period.
-
Staining: The cells are then harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis (early apoptosis, late apoptosis, and necrosis).[7][8]
Visualizing the Experimental Workflow
The general workflow for evaluating the anticancer activity of quinoxaline isomers can be visualized as follows:
Caption: Workflow for anticancer evaluation of quinoxaline isomers.
Antimicrobial Activity: The Impact of Isomerism on Bacterial and Fungal Inhibition
Quinoxaline derivatives have also demonstrated significant potential as antimicrobial agents. The position of substituents on the quinoxaline scaffold can influence their spectrum of activity and potency against various bacterial and fungal strains.
Comparative Antimicrobial Potency of Quinoxaline Isomers
The following table presents the minimum inhibitory concentration (MIC) values for different quinoxaline isomers against selected microorganisms.
| Compound/Isomer | Substituent(s) | Position(s) | Microorganism | MIC (µg/mL) | Reference |
| Series 5 | Thioether | 2,3-disubstituted (symmetrical) | Escherichia coli | 8 | [9] |
| Thioether/Amino | 2,3-disubstituted (asymmetrical) | Escherichia coli | >32 | [9] | |
| Series 6 | 2-chloro | 2 | Staphylococcus aureus | 16 | [9] |
| 2-amino | 2 | Staphylococcus aureus | 32 | [9] | |
| Series 7 | N-alkyl-N-phenyl | 2,3-diamino | Staphylococcus aureus | 10.5 (inhibition zone in mm) | [10] |
| N-benzyl-N-alkyl-nitro | 2,3-diamino-6-nitro | Staphylococcus aureus | Not specified, but nitro group enhances activity | [10] |
Key Observations:
-
Symmetry and Substitution at Positions 2 and 3: Symmetrically 2,3-disubstituted quinoxalines have been shown to exhibit more significant antibacterial activity compared to their asymmetrically substituted counterparts.[9] For instance, symmetrical thioether derivatives are more effective against E. coli than asymmetrical derivatives with a mix of thioether and amino groups.[9]
-
Influence of the Nitro Group: The introduction of a nitro group, particularly at the 6-position, can enhance the antibacterial profile of quinoxaline derivatives.[10] This is attributed to the ability of the nitro group to alter the DNA structure of bacterial cells and inhibit DNA synthesis.[10]
-
Broad-Spectrum Activity: Certain substitution patterns can lead to broad-spectrum antimicrobial activity. For example, some symmetrically disubstituted quinoxalines have shown activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against Candida albicans and Aspergillus flavus.[9]
Experimental Protocols for Antimicrobial Assays
The antimicrobial efficacy of quinoxaline isomers is commonly determined using these methods:
Agar Well Diffusion Method:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Well Preparation: Wells of a specific diameter are created in the agar.
-
Compound Addition: A solution of the quinoxaline isomer at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[11]
Broth Microdilution Method:
-
Serial Dilutions: Two-fold serial dilutions of the quinoxaline isomers are prepared in a liquid growth medium in a 96-well microtiter plate.[12]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[12]
-
Incubation: The plate is incubated under suitable conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
Visualizing a Potential Mechanism of Action
While the exact mechanisms of action for many quinoxaline derivatives are still under investigation, some are known to target bacterial DNA gyrase, an essential enzyme for DNA replication.
Caption: Inhibition of bacterial DNA gyrase by quinoxaline isomers.
Conclusion
The biological activity of quinoxaline derivatives is intricately linked to the isomeric positions of their substituents. This comparative analysis demonstrates that strategic placement of functional groups on the quinoxaline scaffold is a powerful tool for modulating their anticancer and antimicrobial properties. The presented data underscores the importance of a systematic approach to structure-activity relationship studies, which can guide the design of next-generation quinoxaline-based therapeutics with enhanced potency and selectivity. Further research into the precise mechanisms of action of these isomers will undoubtedly open new avenues for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. doaj.org [doaj.org]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 12. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate: A Step-by-Step Guide
For Immediate Release
This document provides essential guidance on the proper disposal procedures for Ethyl 2-(2-oxoquinoxalin-1-yl)acetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with handling this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is mandatory.
-
Respiratory Protection: Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless compatibility is confirmed.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.
-
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Eliminate all ignition sources as a precautionary measure, given the potential flammability from the ethyl acetate component.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Final Disposal:
-
Waste this compound and any contaminated materials must be disposed of through a licensed hazardous waste disposal company.
-
Do not discharge the chemical down the drain or into the environment.[1]
-
Ensure that the waste container is clearly labeled with the chemical name and associated hazards.
-
Chemical Hazard Data Summary
The following table summarizes the known hazards of structurally related compounds, which should be considered when handling this compound.
| Property | Ethyl Acetate | Quinoxaline |
| Physical State | Liquid | Solid |
| Flammability | Highly flammable liquid and vapor.[2] | Not classified as flammable |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Causes serious eye irritation.[4] |
| Skin Irritation | Repeated exposure may cause skin dryness or cracking.[1][2] | Causes skin irritation.[4] |
| Inhalation Hazard | May cause drowsiness or dizziness.[1][2][3] | May cause respiratory system irritation.[4] |
| Specific Disposal Notes | Do not flush into surface water or sanitary sewer system; soak up with inert absorbent material.[1] | Sweep up and shovel into suitable containers for disposal.[4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-(2-oxoquinoxalin-1-yl)acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-(2-oxoquinoxalin-1-yl)acetate. Adherence to these procedures is vital for ensuring personal safety and proper disposal of chemical waste.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| Situation | Required Personal Protective Equipment (PPE) |
| Routine Handling (Weighing, preparing solutions) | Primary: - Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard[2]- Nitrile gloves[2]- Laboratory coat[2]Secondary (as needed): - Face shield for splash hazards[2]- Respiratory protection if ventilation is inadequate[3] |
| Potential for Aerosolization or Dust Generation | Primary: - All routine handling PPE- Use of a chemical fume hood or other ventilated enclosure[4][5]Secondary (if fume hood is unavailable): - N95 respirator or higher[6] |
| Spill Cleanup | - Double-gloving (nitrile)[7]- Chemical resistant apron or coveralls[6]- Respiratory protection (as determined by spill size and location)[8]- Chemical splash goggles and face shield[2][9] |
| Waste Disposal | - All routine handling PPE |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[9] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.[2][9]
-
Weighing and Transfer: When weighing the solid, use a balance inside a fume hood if possible to minimize dust inhalation.[4] Use a spatula for transfers and avoid creating dust.[4] If working with a solution, handle it over disposable bench covers to easily contain any spills.[4]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If the process is exothermic, use an ice bath to control the temperature.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[9] Clean all contaminated surfaces.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.[10][11]
-
Waste Collection:
-
Collect all solid and liquid waste in a designated, properly labeled hazardous waste container.[12] The container must be compatible with the chemical and have a secure lid.[12][13]
-
The label must include the words "Hazardous Waste," the full chemical name (no abbreviations), and the approximate concentration and volume of the contents.[10]
-
-
Waste Segregation:
-
Storage:
-
Disposal Request:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
Spill: For small spills, use an appropriate absorbent material, and collect it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS.[9]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pppmag.com [pppmag.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. gz-supplies.com [gz-supplies.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. vumc.org [vumc.org]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
